molecular formula C10H8S2 B1624015 Naphthalene-1,8-dithiol CAS No. 25079-77-0

Naphthalene-1,8-dithiol

Cat. No.: B1624015
CAS No.: 25079-77-0
M. Wt: 192.3 g/mol
InChI Key: GMHNWMFGZBBHPP-UHFFFAOYSA-N
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Description

Structural Significance of Peri-Substituted Naphthalene (B1677914) Derivatives in Organic and Inorganic Chemistry

In organic chemistry, peri-substitution refers to the placement of two substituents at the 1 and 8 positions of a naphthalene ring system. wikipedia.orgst-andrews.ac.uk The rigid carbon skeleton of naphthalene forces these substituents into close proximity, with a typical separation of about 2.5 Å. wikipedia.orgst-andrews.ac.uk This distance is significantly shorter than the separation of ortho-substituents on a benzene (B151609) ring (approximately 3.3 Å) and is often within the sum of the van der Waals radii of the substituent atoms. wikipedia.orgscite.ai

This inherent strain and the potential for transannular interactions lead to the development of compounds with remarkable properties and reactivity. st-andrews.ac.ukresearchgate.net A classic example is 1,8-bis(dimethylamino)naphthalene, which is known as "Proton Sponge" due to its exceptionally high basicity, stemming from the relief of steric strain upon protonation between the two nitrogen atoms. wikipedia.org Other notable examples include 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn), which serves as a chelating ligand with a specific bite angle, and the disulfide of naphthalene-1,8-dithiol, which is a precursor for ligand synthesis. wikipedia.org The unique geometry of peri-substituted naphthalenes is strategically utilized to stabilize otherwise fleeting chemical species and to study fundamental bonding questions in main group and transition metal chemistry. st-andrews.ac.ukresearchgate.net

PropertyDescriptionReference
Substitution Positions 1 and 8 on the naphthalene core wikipedia.orgst-andrews.ac.uk
Approximate Peri-Distance ~2.5 Å wikipedia.orgst-andrews.ac.uk
Primary Consequence Steric strain and repulsive interactions between substituents scite.ai
Structural Response Distortion of the naphthalene backbone; potential for direct bond formation between peri-atoms scite.ai

The Foundational Role of Dithiol Ligands in Modern Chemical Synthesis and Materials Design

Dithiol ligands are a class of compounds containing two thiol (-SH) functional groups that are fundamental building blocks in coordination chemistry and materials science. nih.govacs.org The sulfur atoms in these ligands are excellent donors, forming stable coordination complexes with a wide range of transition and main group metals. researchgate.net this compound serves as a classic example of a rigid dithiol ligand that can chelate to a metal center.

A key feature of many dithiolene complexes is the "non-innocent" nature of the ligand. nih.govresearchgate.netnih.gov Unlike "innocent" ligands that simply act as electron donors, dithiolenes are redox-active and can exist in three different oxidation states: the fully reduced dianionic dithiolate (ene-1,2-dithiolate), a neutral radical monoanion, and the fully oxidized neutral dithione. nih.gov This redox activity complicates the assignment of a formal oxidation state to the central metal atom and gives rise to a rich and complex electronic structure, which is often responsible for the unique properties of the resulting complexes. nih.govresearchgate.net

The strong affinity of thiol groups for metal surfaces, particularly gold, makes dithiol ligands crucial in nanotechnology and materials design. acs.orgacs.org They are used to create self-assembled monolayers (SAMs), which are ordered molecular layers that can modify surface properties or act as components in molecular electronic devices. acs.orgacs.org Aromatic dithiols, such as naphthalene-based systems, are noted for providing enhanced thermal stability in such applications. Furthermore, dithiol ligands play a critical role in the synthesis of inorganic nanoparticles, where they can control the particle's size, morphology, and colloidal stability, and provide a chemical handle for further functionalization. acs.orgresearchgate.netnih.gov

Historical Development and Evolution of this compound Research Trajectories

The study of naphthalene and its derivatives has a long history, beginning with its commercial production from coal tar and later from petroleum. nih.gov Early research focused on establishing synthetic routes to various substituted naphthalenes. wikipedia.org The synthesis of peri-substituted compounds often relies on precursors like 1,8-dinitronaphthalene (B126178) or 1-amino-naphthalene-8-sulfonic acid. wikipedia.org A significant advancement in the field was the development of 1,8-dilithionaphthalene in the 1970s, which serves as a versatile intermediate for introducing a variety of elements at the peri positions. wikipedia.orgacs.org

Research specifically involving sulfur-containing peri-naphthalenes can be traced back to at least the mid-1960s with studies on naphthalene 1,8-disulfide (naphtho[1,8-cd]-1,2-dithiole), the oxidized, cyclic form of this compound. acs.org A central and enduring theme in the research on peri-substituted systems has been the debate over the nature of the interaction between the two substituents—whether it constitutes a weak chemical bond or simply a strained repulsive interaction. researchgate.net

In coordination chemistry, naphthalene-1,8-dithiolate has been used as a ligand to create complexes with metals like titanium. researchgate.net These studies aimed to understand how the rigid naphthalene backbone and the constrained geometry of the resulting six-membered metallacycle influence the complex's structure and dynamic behavior in solution. researchgate.net The synthesis of related structures, such as the eight-membered ring system in 1H,5H-Naphtho[1,8-ef] wikipedia.orgCurrent time information in Bangalore, IN.dithiocin, demonstrates the continued exploration of new chemical entities derived from peri-substituted naphthalene synthons. oup.com

Interdisciplinary Research Domains Integrating this compound: A Comprehensive Overview

The unique characteristics of this compound have made it a valuable compound across several scientific disciplines.

Coordination Chemistry : As a rigid dithiolate ligand, it is used to synthesize metal complexes with constrained geometries. researchgate.net Its reaction with titanocene (B72419) dicarbonyl, for example, produces titanocene 1,8-dithiolato-naphthalene, a complex whose conformational dynamics have been studied to understand the influence of the rigid polycyclic aromatic backbone. researchgate.net It also forms complexes with other metals, such as rhodium, where it acts as a bidentate ligand, creating specific chelate ring structures. researchgate.net

Materials Science and Nanotechnology : The two thiol groups can anchor the molecule to metal surfaces, making it a prime candidate for the formation of self-assembled monolayers (SAMs) on substrates like gold. acs.org The rigid aromatic structure provides thermal stability to these monolayers, a desirable property for applications in molecular electronics and sensors. Its derivatives are also investigated for creating functional materials; for instance, dithio naphthalenediimide compounds have been synthesized and evaluated for potential applications. google.com

Catalysis : Metal dithiolene complexes are known to be active in various catalytic processes. While specific applications of this compound complexes in catalysis are an area of ongoing research, the fundamental properties it shares with other non-innocent dithiolene ligands make it a promising scaffold for developing new catalysts. researchgate.net

Supramolecular Chemistry : The well-defined and rigid structure of the naphthalene-1,8-diyl backbone makes it an excellent scaffold for building larger, complex supramolecular structures. researchgate.net It serves as a model system for investigating weak intramolecular forces and through-space interactions that are critical for molecular recognition and the design of molecular machines.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and computed properties of the compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₈S₂ nih.gov
Molecular Weight 192.3 g/mol nih.gov
CAS Number 25079-77-0 nih.govepa.gov
Appearance Solid
InChIKey GMHNWMFGZBBHPP-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,8-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNWMFGZBBHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)C(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413085
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25079-77-0
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reactive Pathways of Naphthalene 1,8 Dithiol

Established Synthetic Routes to Naphthalene-1,8-dithiol

This compound, a key organosulfur compound, is synthesized through various established methodologies. These routes primarily involve the transformation of naphthalene (B1677914) derivatives through the introduction of thiol functionalities.

Synthesis from Naphthalene-1,8-dibromide via Thiolation and Subsequent Hydrolysis

A prevalent and well-documented method for the laboratory-scale synthesis of this compound involves a two-step process starting from naphthalene-1,8-dibromide. oup.com The initial step is a thiolation reaction where naphthalene-1,8-dibromide is treated with a thiolating agent, most commonly thiourea, in a suitable solvent such as 95% ethanol. oup.com This reaction is typically carried out under reflux conditions for several hours to form a bis(isothiouronium) salt intermediate. oup.com

Following the formation of the salt, the second step involves its hydrolysis. The intermediate salt is subjected to basic hydrolysis, for instance, by refluxing with an aqueous solution of a strong base like potassium hydroxide (B78521) under a nitrogen atmosphere. oup.com Subsequent acidification of the resulting alkaline solution with a mineral acid, such as hydrochloric acid, precipitates the crude this compound, which can then be collected by filtration. oup.com This procedure is known to produce the target dithiol in high purity and yield. oup.com

A summary of a typical reaction procedure is presented below:

StepReagents & ConditionsProductYieldReference
Thiolation Naphthalene-1,8-dibromide, Thiourea, 95% Ethanol, Reflux (4h)Bis(isothiouronium) salt- oup.com
Hydrolysis Bis(isothiouronium) salt, Potassium hydroxide (aq), Reflux (1h, N₂ atm)Naphthalene-1,8-dithiolate- oup.com
Acidification Naphthalene-1,8-dithiolate solution, Hydrochloric acid (aq)This compound99% oup.com

Alternative Preparative Strategies: Catalytic Hydrogenation of Naphthalene Disulfides

For larger-scale and industrial production, an alternative strategy involves the catalytic hydrogenation of naphthalene-1,8-disulfide. This method is often preferred for its scalability and efficiency. The process begins with the oxidation of this compound to its corresponding disulfide, naphthalene-1,8-disulfide. This disulfide is then subjected to catalytic hydrogenation to yield the desired dithiol.

This reduction is performed under controlled temperature and pressure conditions to ensure high yield and purity of the final product. While specific catalysts are often proprietary, platinum- or palladium-based catalysts, such as Pt/C or Pd/C, are commonly employed for the hydrogenation of sulfur-containing aromatic compounds. google.com The process offers a more streamlined approach for industrial applications compared to the multi-step synthesis from the dibromide.

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Procedures

The enhancement of yield and optimization of reaction conditions are critical aspects of synthesizing this compound and related compounds. Research into similar heterocyclic formations has shown that adjustments to reaction parameters can significantly improve outcomes. For instance, in the synthesis of related dithiolo compounds, elevating the reaction temperature and modifying the stoichiometry of reagents have led to improved yields and reduced reaction times. mdpi.com In one study, increasing the temperature to 175 °C and reducing the amount of sulfur used resulted in a 40 to 50% decrease in reaction duration. mdpi.com

For the synthesis from naphthalene-1,8-dibromide, a modification of the procedure reported by Zweig and Hoffmann has been shown to produce excellent yields. oup.comacs.org This involves careful control of the hydrolysis and acidification steps to maximize the precipitation and recovery of the pure dithiol. oup.com Furthermore, in palladium-catalyzed thiolation reactions to form aryl thiols, the choice of base and solvent can influence the reaction yield. For example, while LiHMDS in toluene (B28343) at 110°C provides excellent results, using NaOtBu as the base or DME as the solvent can lead to slightly lower yields. nih.gov Lowering the reaction temperature can also be effective, although it may necessitate longer reaction times. nih.gov

Fundamental Chemical Transformations of this compound

The two proximate thiol groups on the naphthalene core endow this compound with a unique reactivity, particularly in oxidative reactions.

Oxidative Reactions and Formation of Related Sulfur Compounds

The thiol groups of this compound are susceptible to oxidation, leading to the formation of various sulfur-containing compounds, most notably the corresponding disulfide. This transformation is a fundamental reaction of this dithiol.

The oxidation of this compound readily yields naphthalene-1,8-disulfide, a stable seven-membered ring compound. acs.org This intramolecular oxidative cyclization forms a sulfur-sulfur bond and is a key reaction in the chemistry of peri-dithiols. The disulfide itself is a crucial precursor in the catalytic hydrogenation route back to the dithiol, making this oxidation a reversible and synthetically important process. The reaction can be effected by various oxidizing agents. For instance, treatment of 1,8-naphthalene dithiols with thionyl chloride in the presence of pyridine (B92270) can lead to the formation of related trisulfide-2-oxides, which upon heating can eliminate sulfur monoxide to yield the 1,8-naphthalene disulfide. researchgate.net

Generation of Naphthalene-1,8-disulfonic Acid

The production of naphthalenedisulfonic acids is typically achieved through the sulfonation of naphthalene using sulfuric acid or oleum. google.com The distribution of the resulting isomers is highly dependent on the reaction conditions, particularly temperature. While sulfonation at lower temperatures tends to favor the formation of alpha-position sulfonic acids (like the 1,5-isomer), higher temperatures can lead to a mixture of isomers, including the 2,6- and 2,7-derivatives. google.comlibretexts.org

The synthesis of specific isomers such as naphthalene-1,5-disulfonic acid (Armstrong's acid) involves reacting naphthalene with oleum. wikipedia.orgchemicalbook.com Further sulfonation can lead to trisulfonic acid derivatives. wikipedia.org The general process for producing naphthalenedisulfonic acids involves heating naphthalene with an excess of concentrated sulfuric acid or oleum. google.compatsnap.com For instance, a mixture of naphthalene and concentrated sulfuric acid can be heated to temperatures in the range of 165-175°C to yield a mixture of disulfonic acid isomers. patsnap.com Although various isomers are well-documented, the isolation of pure naphthalene-1,8-disulfonic acid from these mixtures requires specific procedures, as it is often not the primary product under typical sulfonation conditions. This isomer serves as a crucial precursor for subsequent reactions to introduce other functional groups, eventually leading to this compound.

Table 1: Naphthalene Sulfonation Conditions and Products

Reactants Temperature Key Products Reference
Naphthalene, Oleum 20-35°C, then 55°C Naphthalene-1,5-disulfonic acid, Naphthalene-1,6-disulfonic acid chemicalbook.com
Naphthalene, Conc. H₂SO₄ 165-175°C 2,6-Naphthalene disulfonic acid, 2,7-Naphthalene disulfonic acid patsnap.com
Mechanistic Investigations of Thiol Oxidation

The thiol groups of this compound are susceptible to oxidation, leading to the formation of a disulfide bridge. This intramolecular cyclization is a common reactive pathway for 1,8-disubstituted naphthalenes. The oxidation can be initiated by a variety of reagents, including atmospheric oxygen, halogens (especially iodine), and metal ions. researchgate.net

The general mechanism for the aerobic oxidation of thiols to disulfides can proceed through either a radical or an ionic pathway. researchgate.net In photocatalyzed aerobic oxidation, a plausible mechanism involves the generation of thiyl radicals (RS•) under light irradiation. These radicals then couple to form the disulfide (RSSR). acs.org This process can be enhanced by a photocatalyst, such as Cu₂O, which generates electron-hole pairs. The holes react with the thiol molecules to form thiyl radicals, while the electrons reduce oxygen to form superoxide (B77818) radicals, which can also participate in the generation of more thiyl radicals. acs.org

The initial oxidation product of a thiol is often a sulfenic acid (RSOH). rsc.org This intermediate can then react with another thiol molecule to form the disulfide. Alternatively, it can be further oxidized to sulfinic acid (RSO₂H) and subsequently to sulfonic acid (RSO₃H). rsc.org In the case of this compound, the proximity of the two thiol groups strongly favors the formation of the intramolecular disulfide, naphtho[1,8-cd]-1,2-dithiole. The electrochemical oxidation and reduction potentials of this disulfide have been investigated, providing insight into the electronic properties of the sulfur-sulfur bond within the strained five-membered ring. researchgate.net

Reductive Pathways and Derived Anionic Species

The reduction of this compound and its oxidized disulfide form leads to the generation of anionic species that are central to its coordination chemistry.

Formation of Naphthalene-1,8-dithiolates

This compound is a diprotic proligand that can be deprotonated to form the naphthalene-1,8-dithiolate dianion (napS₂²⁻). rsc.orgrsc.org This process is typically achieved by reacting the dithiol with a suitable base or directly with metal precursors in a metathesis reaction. rsc.org The resulting dithiolate acts as a versatile S,S-bidentate ligand, capable of coordinating to a wide range of transition metals.

The dithiolate ligand has been shown to form stable complexes with metals such as platinum, molybdenum, rhodium, iridium, iron, and titanium. rsc.orgnih.govnih.govacs.org In many of these complexes, the naphthalene-1,8-dithiolate ligand acts as a bridge between two metal centers, forming a stable four-membered M₂S₂ ring. nih.gov The geometry and flexibility of the naphthalene backbone influence the structure of the resulting multinuclear complexes. rsc.orgrsc.org For example, titanocene (B72419) 1,8-dithiolato-naphthalene is produced by the reaction of the corresponding disulfide (naphtho[1,8-cd]-1,2-dithiole) with titanocene dicarbonyl, where the Ti(II) center undergoes oxidative addition, cleaving the S-S bond. acs.orgacs.org

Selective Reducing Agents in Dithiol Chemistry

The conversion between the dithiol and its corresponding disulfide is a reversible redox process. The reduction of the disulfide bond back to two thiol groups is a key reaction in dithiol chemistry. dtic.mil A variety of reducing agents can be employed for this purpose, with selectivity being a crucial factor.

Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective and often irreversible reducing agents for disulfide bonds. mdpi.comtcichemicals.com Thiol-based reducing agents, like dithiothreitol (B142953) (DTT), are also widely used. mdpi.comnih.gov These dithiols operate via thiol-disulfide interchange reactions, where the reducing agent itself becomes oxidized to form a stable cyclic disulfide. nih.gov For aromatic disulfides, specific reagents have been developed for selective reduction. Potassium triisopropoxyborohydride is a mild reducing agent that readily reduces aromatic disulfides to the corresponding thiols and can do so selectively in the presence of aliphatic disulfides. dtic.mil The choice of reducing agent depends on the desired reaction conditions and the other functional groups present in the molecule. google.com

Table 2: Common Disulfide Reducing Agents

Reducing Agent Type Key Features Reference
Dithiothreitol (DTT) Dithiol Forms a stable six-membered ring upon oxidation. mdpi.comnih.gov
Tris(2-carboxyethyl)phosphine (TCEP) Phosphine Irreversible reduction; water-soluble. tcichemicals.com

Nucleophilic Substitution Reactions Involving Thiol Functionalities

The thiol groups of this compound, or more commonly its corresponding thiolate anions, are potent nucleophiles. They readily participate in nucleophilic substitution reactions with suitable electrophiles.

Synthesis of Naphthalene-1,8-dithioethers

The formation of naphthalene-1,8-dithioethers is achieved through the S-alkylation of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism, often Sₙ2, where the thiolate anions attack an electrophilic carbon center, displacing a leaving group. nih.gov Common electrophiles include alkyl halides. The reaction of the dithiolate with two equivalents of an alkyl halide results in the formation of a dialkylated product, the 1,8-bis(alkylthio)naphthalene.

These dithioether compounds are important as ligands in coordination chemistry and as building blocks in materials science. nbu.ac.in The synthesis can be performed under basic conditions to generate the more nucleophilic thiolate in situ. The choice of solvent and reaction conditions can influence the efficiency of the substitution reaction. nih.gov Nucleophilic aromatic substitution (SₙAr) is another pathway where dithiols can react with activated aryl halides, such as hexafluorobenzene, to form complex thioether structures. researchgate.netresearchgate.net This highlights the versatility of the thiol functionalities in forming carbon-sulfur bonds.

Derivatization to Other Sulfur-Containing Functional Groups

The two proximate thiol groups on the naphthalene-1,8-diyl scaffold provide a platform for a variety of chemical transformations, allowing for the synthesis of a range of sulfur-containing derivatives. The primary reactive pathways include oxidation, substitution, and condensation reactions.

Oxidation: The thiol moieties of this compound are susceptible to oxidation. Mild oxidation, for instance with iodine (I₂) or under aerobic conditions, readily yields the cyclic disulfide, naphtho[1,8-cd] oup.comdithiole (also known as naphthalene 1,8-disulfide). nih.govacs.org This intramolecular cyclization is a dominant pathway due to the proximity of the two sulfur atoms. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atoms to form naphthalene-1,8-disulfonic acid.

Substitution: The thiol groups can act as nucleophiles in substitution reactions. For example, reaction with alkyl halides or acyl chlorides can lead to the formation of the corresponding dithioethers or dithioesters. These reactions typically require a base to deprotonate the thiols, enhancing their nucleophilicity.

Condensation: Reaction with thionyl chloride in the presence of pyridine results in the formation of a 1,2,3-trithiane-2-oxide ring fused to the naphthalene backbone. researchgate.net This demonstrates a condensation pathway leading to a more complex heterocyclic system.

A summary of these derivatization reactions is presented in the table below.

Reaction TypeReagent(s)Product Functional Group(s)Representative Product
Mild OxidationIodine (I₂), Air (O₂)Cyclic DisulfideNaphtho[1,8-cd] oup.comdithiole
Strong OxidationHydrogen Peroxide (H₂O₂)Disulfonic AcidNaphthalene-1,8-disulfonic acid
SubstitutionAlkyl HalidesDithioether1,8-Bis(alkylthio)naphthalene
CondensationThionyl Chloride (SOCl₂)Fused Trithiane-2-oxideNaphtho[1,8-de] oup.comresearchgate.nettrithiane-2-oxide

Reactivity Profiling of Naphthalene-1,8-dithiolates as Diprotic Proligands

This compound (H₂L) is an effective diprotic proligand in coordination chemistry, meaning it can lose two protons from its thiol groups to form the naphthalene-1,8-dithiolate (L²⁻) dianion. rsc.orgrsc.org This dianion serves as a rigid "pincer" type ligand, coordinating to a single metal center or bridging multiple metal centers. Its coordination chemistry has been explored with various transition metals, including titanium, rhodium, and iridium. researchgate.netrsc.orgrsc.org

Upon deprotonation, the resulting dithiolate readily reacts with metal precursors. For example, titanocene 1,8-dithiolato-naphthalene is formed by reacting the dithiolate with titanocene dicarbonyl. researchgate.net Similarly, it reacts with rhodium(III) and iridium(III) half-sandwich complexes, displacing other ligands to form stable organometallic structures. rsc.org

The rigid naphthalene backbone imposes significant geometric constraints on the resulting metal complexes. rsc.org The natural distance between the sulfur atoms in the free proligand is approximately 2.95 Å. rsc.org Upon coordination to a metal, this S-S distance is forced to increase significantly, for instance to around 3.25-3.26 Å in dinuclear rhodium and iridium complexes. rsc.orgrsc.org This widening indicates the strain induced by the metal center bridging the peri positions. rsc.org

The dithiolate ligand can exhibit different binding modes:

Chelating: Both sulfur atoms bind to the same metal center, forming a stable six-membered ring. researchgate.net

Bridging: The two sulfur atoms bind to two different metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.orgrsc.org

The choice of metal, its oxidation state, and the reaction conditions can influence the resulting coordination geometry. rsc.org

The table below lists representative metal complexes formed from naphthalene-1,8-dithiolate.

Metal CenterMetal Precursor ExampleResulting Complex TypeReference(s)
Titanium (Ti)Titanocene DicarbonylMononuclear Chelate: Cp₂Ti(S₂C₁₀H₆) researchgate.net
Rhodium (Rh)[CpRhCl₂]₂Dinuclear Bridging: [CpRh(μ-S₂C₁₀H₆)]₂ rsc.org
Iridium (Ir)[CpIrCl₂]₂Dinuclear Bridging: [CpIr(μ-S₂C₁₀H₆)]₂ rsc.org
Iron (Fe)Iron CarbonylsDinuclear (as hydrogenase mimics) rsc.org
Zinc (Zn)Diethylzinc (B1219324)Polymeric Complexes researchgate.net

Considerations for Purity Control and Oligomerization/Polymerization Tendencies (e.g., Disulfide Formation)

The high reactivity of the thiol groups in this compound presents challenges for maintaining its purity and preventing unwanted side reactions, primarily oligomerization and polymerization.

The most significant pathway for impurity formation is the oxidative formation of disulfide bonds. tradeindia.com Due to the close proximity of the two thiol groups, intramolecular oxidation to the cyclic disulfide, naphtho[1,8-cd] oup.comdithiole, is highly favorable and can occur simply upon exposure to air. acs.org This tendency for oxidation means that the compound must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidizing agents to maintain its monomeric dithiol form. tradeindia.comnih.gov Commercially available this compound is typically offered at purities greater than 98%. tradeindia.com

Beyond the formation of the cyclic monomeric disulfide, intermolecular disulfide bond formation can lead to the creation of dimers, oligomers, and polymers. While intramolecular cyclization is often preferred, intermolecular reactions can occur, especially at higher concentrations. Controlled oxidation using specific reagents can be employed to intentionally form dimeric macrocycles. nih.gov

Another route to polymerization is through coordination with metal ions. For instance, the reaction of 1,8-dimercaptonaphthalene derivatives with diethylzinc has been shown to yield polymeric complexes. researchgate.net In these structures, the dithiolate acts as a bridging ligand, linking multiple metal centers together to form a coordination polymer.

Key considerations for handling and purity include:

Inert Atmosphere: Storage and handling must be done under nitrogen or argon to prevent air oxidation. tradeindia.com

Temperature: Store in a cool environment to minimize degradation and side reactions.

Avoidance of Oxidants: Keep the compound isolated from any oxidizing agents.

Fresh Samples: For reactions sensitive to disulfide impurities, using freshly prepared or purified dithiol is recommended.

Coordination Chemistry of Naphthalene 1,8 Dithiol

Principles of Naphthalene-1,8-dithiolate Coordination

The coordination behavior of the naphthalene-1,8-dithiolate ligand is largely dictated by the fixed, short distance between its two sulfur donor atoms. This steric constraint influences the geometry of the resulting metal complexes and allows for distinct coordination modes.

The most common coordination mode for naphthalene-1,8-dithiolate is as a bidentate chelating ligand, where both sulfur atoms bind to a single metal center to form a stable six-membered ring. This chelation is entropically favored and results in complexes with well-defined geometries. The steric strain inherent in the free ligand, due to the close peri-positioning of the sulfur atoms, is relieved upon coordination to a metal. acs.org

In complexes such as those with platinum, the naphthalene-dithiolate unit binds in a bidentate fashion, creating a hinged structure where the naphthalene (B1677914) group is bent relative to the metal's coordination plane. nih.gov X-ray diffraction studies of these complexes reveal that the naphthalene ring itself undergoes significant distortion from planarity to accommodate the coordination. nih.gov Similarly, in titanocene (B72419) complexes, the ligand chelates to the titanium atom, forming a six-membered TiS2C3 ring which adopts a stable envelope conformation. acs.orgnih.gov

Beyond simple chelation, the naphthalene-1,8-dithiolate ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. This is particularly prevalent in systems that mimic the active sites of hydrogenase enzymes.

In diiron hexacarbonyl complexes, the dithiolate ligand spans two iron atoms, forming a stable bridge. rsc.org These structures feature a characteristic "butterfly" Fe2S2 core, where the naphthalene backbone links the two sulfur atoms. nih.gov This bridging architecture is crucial for the electronic communication between the metal centers and plays a significant role in the electrochemical properties of the complex. The rigid naphthalene framework helps to maintain a specific distance and orientation between the iron atoms, which is a key feature in models of [FeFe]-hydrogenase active sites. rsc.org

Synthesis and Structural Characterization of Naphthalene-1,8-dithiolate Metal Complexes

The synthesis of metal complexes with naphthalene-1,8-dithiolate typically involves the reaction of the dithiol or its corresponding disulfide with a suitable metal precursor. Characterization relies heavily on spectroscopic methods and single-crystal X-ray diffraction to elucidate the precise bonding and structural arrangements.

Homometallic complexes, containing a single type of metal, are the most studied derivatives of naphthalene-1,8-dithiolate. Research has particularly focused on iron and titanium complexes due to their relevance in bioinorganic chemistry and organometallic synthesis.

Diiron complexes featuring a bridging naphthalene-1,8-dithiolate ligand are of significant interest as structural and functional mimics of the [FeFe]-hydrogenase active site. rsc.org These compounds are typically synthesized by reacting naphthalene-1,8-dithiol or its derivatives with triiron dodecacarbonyl (Fe3(CO)12). nih.govnih.gov

The resulting complexes, with the general formula [Fe2(CO)6(μ-S2C10H6)], have been thoroughly characterized by IR and NMR spectroscopy, as well as X-ray crystallography. nih.gov Crystallographic analysis confirms the presence of a butterfly Fe2S2 core, with Fe-Fe bond distances of approximately 2.5 Å. nih.gov The naphthalene-1,8-dithiolate acts as a bridging ligand, holding the two iron atoms in a fixed geometry. rsc.org By modifying the naphthalene backbone with electron-donating or electron-withdrawing groups, the electronic properties and reduction potentials of the diiron center can be systematically tuned. nih.gov

ComplexFe-Fe Distance (Å)Synthesis PrecursorReference
[Fe2(CO)6(1,8-S2-2,4,5,7-Cl4C10H2)]2.529(1)Fe3(CO)12 nih.gov
[Fe2(CO)6(1,8-S2C10H6)]2.506(1)Fe3(CO)12 nih.gov

Titanocene complexes incorporating the naphthalene-1,8-dithiolate ligand are synthesized through an oxidative addition reaction. acs.org Typically, titanocene dicarbonyl, [Cp2Ti(CO)2], is reacted with the disulfide precursor, naphtho[1,8-cd]-1,2-dithiole, in toluene (B28343) at room temperature. acs.orgnih.gov This reaction involves the cleavage of the S-S bond and the insertion of the Cp2Ti unit, with the evolution of carbon monoxide. acs.org

The resulting titanocene 1,8-dithiolato-naphthalene complexes, Cp2Ti(S2C10H6), have been characterized spectroscopically and by X-ray crystallography. acs.orgnih.gov Structural analysis reveals that the six-membered TiS2C3 ring adopts an envelope conformation. acs.orgnih.gov Temperature-dependent 1H NMR spectroscopy has shown that this ring is not static in solution but undergoes a conformational inversion process on the NMR timescale. acs.orgnih.gov The steric and electronic properties of the complex can be altered by introducing substituents onto the naphthalene backbone. acs.orgnih.gov

ComplexSynthesis PrecursorsKey Structural FeatureReference
Cp2Ti(S2C10H6)Cp2Ti(CO)2 and Naphtho[1,8-cd]-1,2-dithioleEnvelope conformation of the TiS2C3 ring acs.orgacs.orgnih.gov
Cp2Ti(1,8-dithiolato-2,7-di(tert-butyl)naphthalene)Cp2Ti(CO)2 and 2,7-di(tert-butyl)naphtho[1,8-cd]-1,2-dithioleSteric bulk influences ring dynamics acs.orgnih.gov

Homometallic Complexes

Zinc Complexes Bearing Naphthalene-1,8-dithiolate Ligands

The coordination chemistry of zinc with naphthalene-1,8-dithiolate and its derivatives has been explored, leading to the formation of monomeric, dimeric, and polymeric structures. The specific structure is often influenced by the steric and electronic properties of substituents on the naphthalene backbone and the presence of co-ligands.

For instance, the synthesis of dithiols such as 1,8-dimercapto-2,7-di(tert-butyl)naphthalene and 1,8-dimercaptonaphthoic anhydride (B1165640) and their subsequent reaction with diethylzinc (B1219324) yield polymeric complexes. researchgate.net These polymers can be modified by the introduction of other ligands. The addition of pyridine (B92270) to the polymeric complex of 1,8-dimercapto-2,7-di(tert-butyl)naphthalene with zinc, for example, is presumed to form a dimeric species. researchgate.net When these polymeric zinc complexes react with neocuproin, monomeric complexes with a tetrahedral ZnN₂S₂ coordination geometry are formed. researchgate.net

Dithiolate-diimine zinc complexes have been investigated for their photophysical and photochemical properties. These complexes can exhibit a ligand-to-ligand charge transfer (LLCT) excited state. ias.ac.in However, complexes with bidentate dithiolate ligands, such as those derived from this compound, are less likely to dissociate and form thiyl radicals compared to those with monodentate thiolates. This is due to the stabilizing effect of the chelate ring. ias.ac.in

Table 1: Selected Zinc Complexes with Naphthalene-1,8-dithiolate Derivatives

Dithiol Ligand Co-ligand Resulting Complex Structure Coordination Geometry
1,8-dimercapto-2,7-di(tert-butyl)naphthalene None Polymeric ---
1,8-dimercaptonaphthoic anhydride None Polymeric ---
1,8-dimercapto-2,7-di(tert-butyl)naphthalene Pyridine Presumed Dimeric ---
1,8-dimercapto-2,7-di(tert-butyl)naphthalene Neocuproin Monomeric Tetrahedral (ZnN₂S₂)

This table is based on data from research on sterically fixed dithiolate ligands and their zinc complexes. researchgate.net

Other Transition Metal Complexes with Naphthalene-1,8-dithiolate Ligands

Naphthalene-1,8-dithiolate serves as a versatile ligand for a variety of other transition metals, forming complexes with diverse geometries and oxidation states. The rigid "bite" angle of the dithiolate ligand, imposed by the naphthalene backbone, plays a crucial role in determining the coordination geometry of the resulting complexes.

Platinum complexes have been a significant area of study. Platinum(II) bisphosphine complexes of naphthalene-1,8-dithiolate can be synthesized through oxidative addition reactions with zero-valent platinum precursors or via metathetical reactions using platinum(II) dihalide complexes and the disodium (B8443419) or dilithium (B8592608) salt of this compound. nih.gov X-ray diffraction studies of these complexes reveal a bidentate coordination of the dithiolate ligand, with the naphthalene unit significantly hinged relative to the platinum coordination plane. nih.gov

Titanocene complexes featuring the naphthalene-1,8-dithiolate ligand have also been synthesized. The reaction of naphtho[1,8-cd]-1,2-dithiole with titanocene dicarbonyl yields the Cp₂Ti(S₂C₁₀H₆) complex. nih.gov Temperature-dependent ¹H NMR spectroscopy indicates that these complexes exist in an envelope conformation in solution, with the six-membered TiS₂C₃ ring undergoing inversion. nih.gov

Heterobimetallic Complexes

The ability of the sulfur atoms in naphthalene-1,8-dithiolate to bridge multiple metal centers makes it an excellent building block for heterobimetallic complexes.

Rhodium and Iridium Half-Sandwich Dithiolato Complexes

A range of rhodium(III) and iridium(III) half-sandwich complexes incorporating aryl dithiolato ligands, including naphthalene-1,8-dithiolate, have been synthesized and characterized. researchgate.netresearchgate.net These include mononuclear complexes of the type [Cp*M(PEt₃)(S-R-S)] (where M = Rh, Ir; S-R-S = naphthalene-1,8-dithiolate). researchgate.net

Furthermore, dinuclear complexes such as [CpM(S-R-S)]₂ and dinuclear complexes with bridging dithiolate ligands like [(CpM)₂(μ₂-Cl)(μ₂-S-R-S)]Cl have been isolated. researchgate.net The structural diversity of these complexes is influenced by the geometry and flexibility of the dithiolate ligand backbone. researchgate.net All these complexes have been extensively characterized using techniques such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Platinum(II)–Iridium(III) Complexes with Bridging Naphthalene-1,8-dithiolate

The bridging capability of the naphthalene-1,8-dithiolate ligand is central to the formation of heterobimetallic complexes containing both platinum and iridium. While specific examples of Pt(II)-Ir(III) complexes are part of a broader class of bimetallic systems, the general principle involves the dithiolate ligand spanning two different metal centers. Research into bimetallic iridium(II) complexes has shown that the oxidative addition of naphtho[1,8-cd] researchgate.netresearchgate.netdithiole to [{Ir(μ-Cl)(cod)}₂] results in dinuclear Ir-Ir bonded compounds where the dithiolate ligand bridges the two iridium centers. rsc.org Similarly, heterobimetallic complexes of the general formula [(PPh₃)₂(μ₂-1,8-S₂-nap){MLn}] have been prepared, where one metal is platinum and the other can be a different transition metal, forming a four-membered PtMS₂ ring. nih.gov

Palladium Dimer Complexes Incorporating Thiol and Thio-ether Ligands

While the specific formation of palladium dimer complexes with naphthalene-1,8-dithiolate is not extensively detailed in the available literature, related chemistry provides insights. Mononuclear square-planar palladium complexes, such as [Pd(PPh₃)₂(hcdtn)] (where hcdtn = hexachlorodithionaphthalene), have been synthesized. The formation of thioether linkages can be achieved through palladium-catalyzed reactions. For example, palladium complexes have been shown to catalyze the decarbonylative C–S coupling of thioesters to produce thioethers, demonstrating the facility of palladium in mediating reactions involving sulfur-containing functional groups. nih.gov This catalytic activity suggests the potential for constructing more complex palladium architectures involving both thiol and thioether functionalities derived from this compound.

Electronic Structure and Bonding Characteristics in Naphthalene-1,8-dithiolate Metal Complexes

The electronic structure and bonding in metal complexes of naphthalene-1,8-dithiolate are governed by the interaction between the metal d-orbitals and the sulfur p-orbitals. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into these interactions.

In dithiolate complexes, the highest occupied molecular orbital (HOMO) is typically centered on the metal-coordinated sulfur atoms, while the lowest unoccupied molecular orbital (LUMO) is often located primarily on the metal center. This electronic distribution facilitates ligand-to-metal charge transfer (LMCT) transitions, which are often observed in the electronic absorption spectra of these complexes.

Natural Bond Orbital (NBO) analysis can reveal significant charge transfer from the sulfur donor atoms to the central metal ion. The rigid C₃-backbone of the naphthalene-1,8-diyl moiety ensures a chelating coordination mode, which influences the electronic properties of the complex. researchgate.net The coordination of a metal to the dithiolate ligand can dramatically alter the electronic properties, such as narrowing the HOMO-LUMO energy gap compared to the free ligand. This change indicates a more facile charge transfer within the complex. nih.gov The nature of the metal-ligand bonding can be further understood through computational studies that analyze factors like bond lengths, bond angles, and charge distribution within the molecule.

Influence of Ligand Fields on Electronic Properties

The electronic properties of naphthalene-1,8-dithiolate complexes are significantly influenced by the ligand field environment created by the dithiolate sulfur atoms and other ancillary ligands. In transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to splitting of the d-orbital energies, which dictates the electronic spectra and magnetic properties of the complexes.

For instance, in square-planar platinum(II) complexes, the naphthalene-1,8-dithiolate ligand contributes to a strong ligand field, resulting in low-spin d⁸ electron configurations. Computational studies on related platinum-dithiolate complexes have shown that the low-energy absorptions in their UV/visible spectra are due to charge-transfer processes. cf.ac.uk These transitions often involve orbitals that are combinations of metal and dithiolate ligand orbitals, highlighting the significant electronic interplay between the metal center and the naphthalene-1,8-dithiolate ligand. cf.ac.uk

In ruthenium and osmium complexes with the analogous naphthalene-1,8-diolato ligand, multiple metal-to-ligand charge transfer (MLCT) transitions are observed in the visible region. While not directly studying the dithiolate, this suggests that the naphthalene-based backbone plays a crucial role in the electronic structure and that similar MLCT bands can be expected in naphthalene-1,8-dithiolate complexes. The specific energies of these transitions are sensitive to the metal ion, its oxidation state, and the nature of any co-ligands present in the coordination sphere.

Analysis of Metal-Ligand Orbital Overlap and Interactions

The bonding in naphthalene-1,8-dithiolate complexes is characterized by significant covalent interactions between the metal d-orbitals and the sulfur p-orbitals. The rigid geometry of the ligand, with the sulfur atoms held in close proximity, facilitates strong chelation and effective orbital overlap.

Computational studies on metal-dithiolene complexes, a class of compounds closely related to dithiolates, have provided insights into the nature of metal-ligand bonding. These studies reveal that the frontier molecular orbitals often have significant contributions from both the metal and the sulfur atoms, indicating a high degree of covalency. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be localized on the metal, the ligand, or delocalized over the entire metal-ligand framework, depending on the specific metal and other ligands.

In the case of naphthalene-1,8-dithiolate, the aromatic π-system of the naphthalene backbone can also participate in electronic interactions with the metal center. This extended conjugation can influence the energy levels of the molecular orbitals and contribute to the stability of the complex. Theoretical calculations on the naphthalene molecule itself show a well-defined set of π molecular orbitals that can interact with the appropriate metal orbitals. scribd.comsamipubco.com The overlap between the sulfur lone pair orbitals and the metal d-orbitals is a key factor in determining the geometry and electronic structure of the resulting complex.

Impact of Steric Hindrance and Electronic Properties on Coordination Geometry

In platinum bisphosphine complexes, the naphthalene-dichalcogen unit is hinged with respect to the coordination plane, with dihedral angles ranging from 111-137 degrees. nih.gov This distortion from a planar geometry is a direct consequence of the steric strain within the chelate ring and leads to a significant deviation of the naphthalene ring from planarity. nih.gov

The introduction of bulky substituents on the naphthalene backbone can further influence the coordination geometry. For example, in titanocene complexes, the use of pro-ligands such as 2,7-di(tert-butyl)naphtho[1,8-cd]-1,2-dithiole has been investigated to understand the effect of steric bulk on the final complex. nih.gov These bulky groups can affect the packing of the molecules in the solid state and subtly alter bond angles and distances within the coordination sphere.

The following table summarizes key structural parameters for a selected platinum complex of naphthalene-1,8-dithiolate, illustrating the distorted geometry.

ComplexMetal CenterCoordination GeometryNaphthalene-E₂/Coordination Plane Dihedral Angle (°)Reference
[Pt(1,8-S₂-nap)(PPh₃)₂]Platinum(II)Distorted Square Planar111-137 nih.gov

Solution-Phase Dynamic Behavior of Naphthalene-1,8-dithiolate Complexes (e.g., Conformational Inversion)

In solution, some metal complexes of naphthalene-1,8-dithiolate exhibit dynamic behavior, such as conformational inversion of the chelate ring. This is particularly evident in complexes where the metal center has a flexible coordination geometry.

A notable example is the bis(cyclopentadienyl)titanium complex of naphthalene-1,8-dithiolate, [Cp₂Ti(S₂C₁₀H₆)]. nih.gov Temperature-dependent ¹H NMR spectroscopy has shown that this complex exists in an envelope conformation in solution. nih.gov The six-membered TiS₂C₃ ring undergoes inversion on the NMR timescale. nih.gov This dynamic process involves the flipping of the TiS₂ moiety from one side of the naphthalene plane to the other.

The energy barrier for this conformational inversion can be influenced by the nature of the aromatic backbone. For instance, the analogous titanocene complexes of biphenyl-2,2'-dithiolate and binaphthalene-2,2'-dithiolate interconvert more rapidly than the naphthalene-1,8-dithiolate complex. nih.gov This suggests that the rigidity and steric profile of the ligand backbone play a crucial role in the dynamics of the chelate ring in solution.

The table below provides a summary of the dynamic behavior observed in a titanocene naphthalene-1,8-dithiolate complex.

ComplexDynamic ProcessMethod of ObservationKey FindingReference
[Cp₂Ti(S₂C₁₀H₆)]Conformational Inversion of TiS₂C₃ ringTemperature-dependent ¹H NMR spectroscopyExists in an envelope conformation and undergoes ring inversion on the NMR timescale. nih.gov

Advanced Applications in Materials Science

Organic Electronics and Optoelectronics

Naphthalene-1,8-dithiol (NDT) has emerged as a significant additive in the field of organic photovoltaics (OPV), primarily for its role in enhancing the performance and longevity of organic solar cells. Its application as a stabilizing additive is a promising and cost-effective approach to address the critical challenge of long-term device stability, a key hurdle for the commercialization of OPV technology. researchgate.net The introduction of NDT into the active layer of organic solar cells has been shown to improve their operational stability without causing a significant drop in their initial performance characteristics. researchgate.net

The addition of NDT helps to mitigate this issue by reducing the number of these trap states and suppressing their formation during the operation of the device. researchgate.net This leads to a decrease in non-geminate recombination, a type of recombination that occurs between free electrons and holes. researchgate.net The proposed mechanism for this action is analogous to the natural glutathione (B108866) system, where NDT acts to scavenge radicals and reactive oxygen species, which are known to create trap states in organic materials. researchgate.net By passivating these defects, NDT allows for more efficient charge transport and collection, thereby improving the device's quantum efficiency. researchgate.net

A significant advantage of incorporating this compound into organic solar cells is the marked improvement in their outdoor operational stability. researchgate.net The degradation of organic photovoltaic devices under real-world conditions, particularly under prolonged exposure to sunlight, is a major obstacle to their widespread adoption. d-nb.infoacs.org

Research has demonstrated that organic solar cells containing NDT as a stabilizing additive exhibit superior long-term performance. In one study, devices with NDT maintained more than 90% of their initial efficiency after 200 hours of continuous outdoor aging under real sunlight illumination in the Negev desert. researchgate.net This enhanced stability is directly linked to the reduction in trap-assisted recombination and the suppression of trap formation over time, as discussed previously. researchgate.net By preventing the degradation pathways associated with these traps, NDT contributes to a more robust and durable solar cell, paving the way for the development of OPV technology with commercially viable operational lifetimes. researchgate.net

Table 1: Performance of Organic Solar Cells with and without this compound (NDT) Additive After Outdoor Aging

Device ConfigurationInitial Efficiency (%)Efficiency after 200h Outdoor Aging (%)Efficiency Retention (%)
Without NDT10.5< 8.5< 81
With NDT10.2> 9.2> 90

Naphthalene (B1677914) diimides (NDIs) are a class of organic compounds that have garnered significant attention as building blocks for n-type organic semiconductors. rsc.org Their inherent electron-deficient nature, good charge-carrier mobility, and excellent stability make them promising candidates for a variety of organic electronic applications. acs.org The planar structure of the NDI core facilitates strong π-π stacking, which is crucial for efficient charge transport in the solid state. rsc.org

Derivatives of naphthalene diimide are extensively explored as n-type (electron-transporting) materials in organic thin-film transistors (OTFTs) and other electronic devices. The electron mobility (μe) is a key parameter that determines the performance of these materials. By modifying the chemical structure of the NDI core, researchers can tune the material's electronic properties and solid-state packing to optimize charge transport. nih.gov

For instance, the introduction of different substituent groups at the imide nitrogen positions can significantly influence the molecular packing and, consequently, the electron mobility. acs.org Research has shown that NDI derivatives can achieve high electron mobilities. For example, N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) has exhibited a field-effect mobility approaching 6 cm²/(V s), which is among the highest reported for n-type organic semiconductors. acs.org Another derivative, N,N-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide, has shown a carrier mobility of 1.6 × 10⁻² cm² V⁻¹ s⁻¹. aip.org The conjoint use of NDI with fullerene derivatives has also been explored, with one such system exhibiting an electron mobility of up to 3.58 × 10⁻⁴ cm² V⁻¹ s⁻¹. proquest.com

Table 2: Electron Mobility of Various Naphthalene Diimide (NDI) Derivatives

NDI DerivativeElectron Mobility (μe)
N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide)~6 cm²/(V s)
N,N-bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalene-tetracarboxylic di-imide1.6 × 10⁻² cm² V⁻¹ s⁻¹
NDI-Fullerene (C60) conjugate (S4, 2.5 μm channel length)3.58 × 10⁻⁴ cm² V⁻¹ s⁻¹
NTCDI-P and NTCDI-F~1.2 × 10⁻³ cm² V⁻¹ s⁻¹

Naphthalene diimide-based materials are increasingly being utilized as the electron transport layer (ETL) in perovskite solar cells (PSCs). rsc.org The ETL plays a critical role in these devices by efficiently extracting electrons from the perovskite absorber layer and transporting them to the cathode while blocking holes. bohrium.comuts.edu.au The properties of the ETL, such as its electron mobility, energy level alignment with the perovskite, and film-forming characteristics, are crucial for achieving high power conversion efficiencies (PCEs) and long-term stability in PSCs. rsc.orguts.edu.au

NDI derivatives have proven to be excellent candidates for ETLs due to their high electron mobility and tunable energy levels. acs.org For instance, a novel NDI-based copolymer with phosphite (B83602) ester pendants (PFNDI) has been developed as an ETL in inverted PSCs, leading to a PCE of 18.25% and excellent long-term stability. bohrium.com Another study reported a nonfullerene ETL based on an NDI small molecule that enabled PSCs to achieve a high PCE of over 20% with enhanced stability. researchgate.net Thermally evaporated NDI derivatives have also been successfully employed as ETLs, with devices reaching efficiencies of up to 15.6%. acs.org These findings highlight the significant potential of NDI-based materials to advance the performance and stability of perovskite solar cell technology. rsc.org

Naphthalene Diimides (NDIs) and Related Scaffolds in Organic Semiconductors

NDI-Based Organic Field-Effect Transistors (OFETs)

Naphthalene diimide (NDI) derivatives are a prominent class of n-type organic semiconductors utilized in Organic Field-Effect Transistors (OFETs) due to their excellent electron-accepting properties, high electron affinity, and robust chemical and thermal stability. nih.gov The performance of NDI-based OFETs is significantly influenced by molecular structure, side-chain engineering, and thin-film morphology, which collectively determine charge carrier mobility and the on/off current ratio.

Research into various NDI-based copolymers has demonstrated the tunability of their electrical performance. For instance, the introduction of fluorination in copolymers like P(NDIOD-FSVS) has been shown to enhance electron mobility significantly. univ-littoral.fr This particular copolymer exhibited an electron mobility (μe) of up to 0.32 cm² V⁻¹ s⁻¹ and a high current on/off ratio of over 10⁶, showcasing its potential for high-performance n-type OFETs. univ-littoral.fr The energetic disorder within the material, as indicated by a low Urbach energy of 36 meV and a low activation energy of 39 meV, contributes to this efficient charge transport. univ-littoral.fr

The side chains attached to the NDI core play a crucial role in device performance. A comparison between NDI derivatives with different alkyl and cycloalkyl substituents has revealed that shorter substituents and cycloalkyl groups tend to result in weaker dynamic disorder and consequently higher charge-carrier mobility. mdpi.com For example, NDI-based small molecules like gNDI-Br₂, when used as the active channel material in organic electrochemical transistors (OECTs), have shown promising results. OECTs fabricated with gNDI-Br₂ demonstrated a transconductance of up to 814 ± 124.2 μS and a mobility capacitance product (μC*) of 0.23 ± 0.04 F cm⁻¹ V⁻¹ s⁻¹. rsc.org

The following table summarizes the performance of various NDI-based materials in field-effect transistors.

MaterialDevice TypeElectron Mobility (μe) (cm² V⁻¹ s⁻¹)On/Off RatioReference
P(NDIOD-FSVS)OFET0.32> 10⁶ univ-littoral.fr
NDI-s-BuElectron-only device4.3 x 10⁻⁴- mdpi.com
NDI-4-n-OHePhElectron-only device4.6 x 10⁻⁶- mdpi.com
gNDI-Br₂OECT6.4 x 10⁻⁴ ± 1.3 x 10⁻⁴- rsc.org
Bilayer MoS₂ (for comparison)FET~17~10⁸ arxiv.org

This interactive table provides a summary of key performance metrics for various NDI-based transistors.

Core-Annulated NDI Derivatives for Tunable Electronic Properties

Core annulation, the process of fusing additional aromatic or heterocyclic rings onto the NDI core, is a powerful strategy for modulating the electronic properties of these molecules. This structural modification extends the π-conjugated system, which directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO band gap. bohrium.com

The extension of the NDI core with units such as imidazo[1,2-a]pyridine (B132010) has been shown to decrease the HOMO-LUMO band gap. bohrium.com Such modifications can lead to desirable optical and electrochemical properties. bohrium.com For example, the introduction of coordinating groups adjacent to the carbonyls can transform the NDI derivative into a multidentate ligand, which can influence its reduction potentials in the presence of cations. bohrium.com

Cyclic voltammetry studies are instrumental in determining the energy levels of these core-annulated derivatives. For instance, acceptor-acceptor'-acceptor triads, where NDI units are part of the structure, exhibit LUMO energy levels that are stabilized as the electron-deficiency of the molecular components increases. nih.gov In one study, an NDI-containing triad (B1167595) (NDI-EH-P) showed a significantly stabilized LUMO of -3.90 eV. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), often complement experimental findings, providing insights into the spatial distribution of HOMO and LUMO orbitals. mdpi.comresearchgate.net Typically, the LUMO is localized on the electron-accepting NDI core, while the HOMO may be distributed across other parts of the molecule. mdpi.comresearchgate.net

The table below presents the electronic properties of selected core-annulated and functionalized NDI derivatives.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Measurement/Calculation MethodReference
NDI-EH-P--3.90-Cyclic Voltammetry nih.gov
PTCDI-EH-P--3.97-Cyclic Voltammetry nih.gov
NDI-s-Bu---- mdpi.com
NDI-4-n-OHePh-6.25--Cyclic Voltammetry mdpi.com
BTD-P--3.34-Cyclic Voltammetry nih.gov

This interactive table summarizes the experimentally determined and calculated electronic properties of various NDI derivatives.

π-Expanded NDI-Vinylogous Tetrathiafulvalene (B1198394) Derivatives

The strategy of π-expansion in naphthalene diimides involves extending the conjugated core to modulate their electronic and optical properties. A notable approach in this area is the fusion of NDI units with vinylogous tetrathiafulvalene (TTF) moieties. This combination brings together the excellent electron-accepting nature of NDI with the electron-donating character of TTF, creating donor-acceptor systems with potentially unique charge-transfer characteristics.

The incorporation of TTF-like structures can significantly influence the frontier molecular orbital energies (HOMO and LUMO) of the resulting NDI derivative. The donor character of the TTF unit tends to raise the HOMO energy level, while the acceptor nature of the NDI core maintains a low-lying LUMO. This strategic combination can lead to a reduced HOMO-LUMO gap, shifting the absorption and emission properties towards longer wavelengths.

While direct derivatives involving this compound in this specific architecture are not extensively detailed in the provided context, the principles of their design are based on the broader field of donor-acceptor π-systems. The electronic properties of such compounds are typically investigated using techniques like cyclic voltammetry to determine redox potentials and UV-Vis spectroscopy to probe the optical band gap. These measurements provide critical insights into the energy levels and the potential for intramolecular charge transfer, which are key for applications in organic electronics. The planarity and steric interactions between the NDI and TTF components also play a crucial role in the solid-state packing and, consequently, the charge transport properties of the material.

Polymer Chemistry and Network Materials

Naphthalene-Derived Dithiols as Crosslinking Agents in Polymer Networks

Naphthalene-derived dithiols serve as effective crosslinking agents in the synthesis of polymer networks, imparting specific thermal and mechanical properties to the resulting materials. The rigid aromatic structure of the naphthalene core contributes to the stability and performance of the crosslinked polymers. For instance, dithiomethacrylate monomers derived from naphthalene-1,5-dithiol can be copolymerized with common vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (ST) to form crosslinked networks. nih.gov

The introduction of these naphthalene-based crosslinkers influences the properties of the polymer network. Adding dithioesters derived from naphthalene dithiol to MMA or styrene-based polymers has been observed to lower the glass transition temperature (Tg) by approximately 8°C. nih.govresearchgate.net The resulting polythioesters demonstrate good thermal stability, being stable up to 250°C. nih.govresearchgate.net

Furthermore, these crosslinking agents can enhance the optical properties of the polymers. For example, the incorporation of 1,5-NAF-S-Met has been shown to improve the refractive index of styrene and MMA compositions. nih.govresearchgate.net The efficiency of the polymerization process is high, with yields typically in the range of 95-99%. nih.gov The properties of these networks, such as hardness and swelling behavior, can be tailored by adjusting the concentration of the naphthalene-dithiol-derived crosslinker. nih.govresearchgate.net

Synthesis and Properties of Polythiomethacrylate Esters Incorporating Naphthalene Dithiol Units

The synthesis of polythiomethacrylate esters that incorporate naphthalene dithiol units involves the preparation of dithioester monomers from naphthalene dithiols and methacryloyl chloride. nih.gov These monomers are then copolymerized with other vinyl monomers to create crosslinked polymer networks. nih.gov The resulting materials exhibit a range of tunable properties based on their composition. nih.gov

The thermal and mechanical characteristics of these polymers have been extensively studied. The addition of naphthalene-based dithioesters to polymethyl methacrylate (PMMA) or polystyrene networks affects their glass transition temperature (Tg) and thermal stability. Polymers based on MMA with these thioester crosslinkers tend to have lower thermal stability compared to those based on styrene. nih.gov

The optical properties are also influenced by the incorporation of the naphthalene dithiol units. An enhancement in the refractive index is a notable advantage of using these aromatic dithioesters. nih.gov The degree of conversion of the double bonds during polymerization is typically high, indicating efficient network formation. nih.gov

The table below summarizes the key properties of polythiomethacrylate esters incorporating naphthalene dithiol units.

PropertyObservationReference
Polymerization Yield95-99% nih.gov
Glass Transition Temperature (Tg)Lowered by about 8°C with 0.5-5% dithioester addition nih.gov
Thermal StabilityPolythioesters are stable up to 250°C nih.gov
Refractive IndexImproved in Styrene and MMA compositions nih.gov
Shore D Hardness (Reprocessed)20-50 °Sh nih.gov

This interactive table highlights the synthesis outcomes and properties of polymers incorporating naphthalene dithiol units.

Reversible Polymer Reprocessing via Thiol-Thioester Exchange Reactions

A key feature of polymer networks crosslinked with naphthalene-derived dithiols is their capacity for reversible reprocessing through dynamic covalent chemistry, specifically thiol-thioester exchange reactions. nih.gov This property allows for the degradation of the crosslinked structure and subsequent recycling of the copolymers, contributing to the development of more sustainable polymer materials. nih.gov

The reprocessing involves a two-step procedure. First, the crosslinked polymer network is depolymerized. This is achieved by treating the material with an excess of a thiol, such as tert-butylthiol (TBT), in the presence of a basic catalyst. nih.gov This process breaks the thioester crosslinks through a thiol-thioester exchange mechanism. nih.gov

Following depolymerization, the resulting products, which now contain free thiol groups, can be re-reacted to form new materials. For example, a thiol-ene "click" reaction can be employed, where the depolymerized products are reacted with a compound like 2-hydroxyethyl methacrylate. nih.gov This re-crosslinking step yields new materials with distinctly different thermal, mechanical, and swelling properties compared to the original polymers. nih.gov For instance, the reprocessed materials often exhibit a lower Shore hardness and a decreased glass transition temperature. nih.gov This ability to manipulate polymer properties through reversible exchange reactions opens up avenues for creating adaptable and recyclable materials. nih.gov

Applications of Thol-Ene Reactions in Polymer Functionalization

Thiol-ene chemistry is a widely recognized "click" reaction in polymer and materials science, valued for its high efficiency, regioselectivity, and tolerance to various functional groups. rsc.orgresearchgate.net These reactions, which can be initiated by radicals or nucleophiles/bases, are versatile for both polymer synthesis and modification. rsc.org The radical-mediated thiol-ene reaction, in particular, is noted for its utility in creating well-defined materials with minimal structural limitations and synthetic requirements. researchgate.net This has led to its application in forming networks, functionalizing polymers, and synthesizing dendrimers. researchgate.net

Design and Synthesis of Conjugated Polymers Based on Naphthalene Monoimides (NMI) and Diimides (NDI) for High Electron Mobility

Conjugated polymers incorporating naphthalene imide structures, particularly naphthalene diimides (NDIs), are at the forefront of research for high-performance n-type organic semiconductors. semanticscholar.orgrsc.org The strong electron-accepting nature and high stability of the NDI unit make it an excellent building block for materials with high electron mobility. colab.ws

The design of these polymers often involves a donor-acceptor (D-A) architecture to tune the electronic and optical properties. colab.ws A key strategy to enhance electron mobility is to control the planarity of the polymer backbone and facilitate strong intermolecular interactions, which are crucial for efficient charge transport. researchgate.net The synthesis of NDI-based polymers is typically achieved through step-growth polycondensation techniques. rsc.org

While NDIs have been extensively studied, naphthalene monoimides (NMIs) have been less explored due to synthetic challenges. colab.wsresearchgate.net However, recent research has demonstrated the synthesis of D-A type conjugated polymers based on NMI, which exhibit promising electron transporting properties. colab.wsresearchgate.net These NMI-based polymers have shown electron mobilities comparable to some NDI-based counterparts. colab.ws For instance, a series of NMI-based polymers were synthesized and their electron mobility was measured using the space charge limiting current (SCLC) method. colab.ws

Electron Mobility of NDI and NMI-based Polymers
Polymer BaseSpecific PolymerElectron Mobility (cm²/V·s)Measurement Technique
NDIN,N′-dicyclo-hexyl-naphthalene-diimideHigh (close to record)OFET (thin-film)
NDINDI-s-Bu4.3 x 10⁻⁴Not Specified
NDINDI-4-n-OHePh4.6 x 10⁻⁶SCLC
NDINDI-But~13 (along high-mobility axis)in silico screening
NDINDI-CPen~23 (along two axes)in silico screening
NMIGeneric D-A TypeUp to 5.8 x 10⁻³SCLC
NDIN22005.0 x 10⁻³SCLC

The data indicates that NDI derivatives, particularly when crystallinity and molecular packing are optimized, can achieve very high electron mobilities. mdpi.com Computational screening methods have also been employed to predict new NDI derivatives with potentially record-high electron mobilities. mdpi.com

Sensor Technologies and Molecular Probes

Rational Design Principles for this compound-Based Chemosensors

The rational design of chemosensors involves the integration of a signaling unit (fluorophore or chromophore) with a recognition unit (receptor) that selectively interacts with the target analyte. This interaction should lead to a measurable change in the signaling unit's properties, such as fluorescence intensity or color.

Despite the established principles of chemosensor design, a review of the available scientific literature did not provide specific examples or design principles for chemosensors based on This compound . Research in this area appears to be focused on other naphthalene derivatives, such as naphthalimides. Consequently, this subsection cannot be detailed with research findings directly related to this compound-based chemosensors.

Fluorescent Naphthalimide Derivatives in Sensing Applications

Naphthalimide derivatives are highly versatile and widely used as fluorescent probes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability. mdpi.comrsc.org The compact structure of the naphthalimide core can be readily functionalized, allowing for the development of sensors for a wide range of analytes. mdpi.com The introduction of a strong electron-donating group, such as an amino or alkoxy group, at the C-4 position is a common strategy to enhance the fluorescent properties of the naphthalimide core. mdpi.com

The general mechanism for many naphthalimide-based sensors involves photoinduced electron transfer (PET). mdpi.com In the "off" state, the fluorescence of the naphthalimide is quenched by PET from a receptor unit. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence ("on" state). mdpi.com

Naphthalimide-based fluorescent chemosensors have been successfully developed for the detection of a variety of metal cations and anions. rsc.org The selectivity of these sensors is determined by the nature of the receptor unit attached to the naphthalimide fluorophore.

For the detection of metal cations, various receptor moieties have been employed. For example, naphthalimide derivatives functionalized with a piperazine (B1678402) group have been shown to act as fluorescent switches for Hg²⁺ and Cu²⁺ ions. proquest.com The interaction of the metal ion with the receptor modulates the fluorescence output, often through a quenching or enhancement mechanism. proquest.com The detection limits for these sensors can reach the nanomolar range, making them suitable for environmental and biological applications. proquest.com

Detection of Metal Cations by Naphthalimide Derivatives
Naphthalimide DerivativeTarget CationDetection LimitSensing Mechanism
NI-1 (methylpyridine-piperazine functionalized)Cu²⁺1.5 x 10⁻⁸ MFluorescence quenching
NI-1 (methylpyridine-piperazine functionalized)Hg²⁺8.8 x 10⁻⁸ MFluorescence quenching
NI-2 (hydroxyphenyl-piperazine functionalized)Hg²⁺Not specifiedFluorescence enhancement (turn-on)
MNP (morpholine and piperazine functionalized)Fe³⁺65.2 nMFluorescence enhancement (PET blocked)

In the realm of anion detection, naphthalimide derivatives have also proven to be effective. nih.govacs.org The design of these sensors often incorporates hydrogen-bonding motifs or charged receptors to facilitate anion binding. nih.gov The interaction with the anion can lead to changes in the fluorescence properties of the naphthalimide core, enabling the detection of species like phosphate (B84403) derivatives. nih.gov For instance, a Cu²⁺-sensor complex based on a naphthalimide derivative was shown to be capable of sensing anionic phosphate derivatives through a displacement approach, which resulted in the recovery of the naphthalimide's luminescence. nih.gov

The binding specificity of naphthalimide-based sensors is a critical aspect of their design and is largely governed by the principle of molecular recognition. The receptor part of the sensor is engineered to have a specific size, shape, and electronic properties that are complementary to the target analyte.

For example, a naphthalimide-based fluorescent probe was developed for the selective detection of histidine in an aqueous solution. rsc.org This selectivity arises from the specific interactions between the sensor's receptor and the histidine molecule. Similarly, chiral recognition has been achieved using a naphthalimide dye assembled with cucurbit researchgate.neturil. nih.gov This system demonstrated the ability to differentiate between D- and L-enantiomers of phenylalanine and phenylalaninol through changes in fluorescence intensity. nih.gov

The binding event can be studied through various techniques, including fluorescence titration, which allows for the determination of binding constants and stoichiometry of the sensor-analyte complex. nih.gov Computational methods are also employed to predict and understand the binding interactions and the resulting changes in the photophysical properties of the naphthalimide derivative. nih.gov

Development of Chromogenic and "Naked-Eye" Detectors

The development of sensors for the visual detection of environmentally and biologically important anions has garnered significant attention. While specific studies focusing on this compound as the primary active component in chromogenic and "naked-eye" detectors for fluoride (B91410), cyanide, and hydroxide (B78521) ions are not readily found, the broader family of naphthalene derivatives has shown considerable promise in this area.

Researchers have successfully designed and synthesized various naphthalene-based compounds that exhibit a distinct color change upon interaction with specific anions. For instance, sensors incorporating the 1,8-diaminonaphthalene (B57835) unit, a close structural relative of this compound, have been developed for the colorimetric sensing of fluoride ions. The interaction between the sensor molecule and the fluoride ion typically induces a change in the electronic properties of the naphthalene system, leading to a visible color transition.

Similarly, other organic chromophores have been engineered for the "naked-eye" detection of cyanide. These sensors often rely on a chemical reaction between the probe and the cyanide ion, which disrupts the chromophore's conjugation and results in a clear visual signal. Although direct evidence for this compound in such systems is scarce, its sulfur atoms could potentially serve as binding sites for certain ions, suggesting a potential, yet unexplored, avenue for sensor development.

The detection of hydroxide ions often involves probes with acidic protons that can be abstracted by the base, leading to a color change. Naphthalene-based platforms have been utilized for this purpose, but specific examples employing the dithiol functional group are not prominent in the current literature.

Aggregation-Induced Emission (AIE) Properties in Naphthalimide-Based Sensors

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly advantageous for the development of sensitive and selective sensors. Naphthalimide derivatives are a well-studied class of fluorophores that have been successfully engineered to exhibit AIE characteristics.

The general strategy for inducing AIE in naphthalimide-based systems involves the introduction of rotor-like substituents that, in dilute solutions, undergo non-radiative decay through intramolecular rotations. In the aggregated state, these rotations are restricted, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to strong fluorescence.

While the concept of incorporating a dithiol moiety into a naphthalimide structure to modulate its AIE properties is chemically plausible, specific research detailing the AIE properties of this compound-functionalized naphthalimide sensors is not available in the reviewed literature. The sulfur atoms could potentially influence the intermolecular interactions and packing in the aggregated state, thereby affecting the AIE performance. However, without experimental data, this remains a hypothetical consideration.

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Naphthalene-based scaffolds are widely used in this field due to their rigid and planar structure, which facilitates predictable self-assembly and host-guest interactions.

Host-Guest Chemistry Employing Naphthalene-Derived Scaffolds

Naphthalene derivatives have been extensively used to create host molecules capable of encapsulating various guest species. The aromatic surface of the naphthalene unit can engage in π-π stacking and hydrophobic interactions with suitable guests. However, specific examples of host-guest systems where this compound acts as the primary building block for the host scaffold are not well-documented. The dithiol groups could potentially be used to coordinate with metal ions or participate in hydrogen bonding, thereby contributing to guest recognition, but dedicated studies on this are lacking.

Self-Assembly Mechanisms of this compound Conjugates

The self-assembly of molecules is driven by a combination of non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. While there is a wealth of information on the self-assembly of various naphthalene conjugates, particularly naphthalimides and naphthalene diimides, the specific self-assembly mechanisms of conjugates derived from this compound are not detailed in the available literature. The presence of two thiol groups would be expected to significantly influence the self-assembly process, potentially through the formation of disulfide bonds or coordination with metal ions, leading to unique supramolecular structures.

Construction of Supramolecular Architectures

The construction of complex supramolecular architectures like molecular switches, gelators, and coronarenes often relies on the precise arrangement of molecular components. Naphthalene-based units are frequently incorporated into these systems.

Molecular Switches: These are molecules that can be reversibly shifted between two or more stable states by an external stimulus. While various organic molecules have been employed as molecular switches, there is no specific mention in the searched literature of this compound being a key component in such systems.

Gelators: Low molecular weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Although many organic compounds, including some naphthalene derivatives, are known to act as gelators, the gelation properties of this compound have not been specifically reported.

Coronarenes: These are a class of macrocyclic aromatic compounds. The synthesis of coronarenes is a specialized area of organic chemistry, and there is no indication from the available data that this compound has been used as a building block for their construction.

Supramolecular Assembly of Naphthalene Diimide Radical Anions

Naphthalene diimides (NDIs) are known to form stable radical anions. The self-assembly of these radical anions into supramolecular structures is an active area of research, with potential applications in organic electronics. These assemblies are typically driven by strong π-π interactions between the NDI radical anion units. The role of dithiol ligands, specifically this compound, in modulating or participating in the supramolecular assembly of NDI radical anions has not been described in the reviewed scientific literature.

Catalytic Systems and Bio Inspired Mimics

Bio-Inspired Catalysis and Enzyme Mimicry

The rigid structure of the naphthalene-1,8-dithiolate ligand, which holds its sulfur atoms in a fixed position, makes it an excellent candidate for creating synthetic models of enzyme active sites. This is particularly true for [FeFe]-hydrogenases, enzymes that efficiently produce hydrogen. The naphthalene (B1677914) backbone provides a three-atom spacer between the sulfur atoms, mimicking the azadithiolate bridge in the natural enzyme's active site, and its rigidity can help stabilize the synthetic complexes. warwick.ac.ukacs.org

The design of synthetic mimics of the [FeFe]-hydrogenase active site is a significant area of research aimed at developing efficient catalysts for hydrogen production. Naphthalene-1,8-dithiolate has been successfully used to create a range of such mimics, allowing researchers to study how changes in the ligand structure affect the properties of the catalyst. acs.org By adding different chemical groups to the naphthalene ring, scientists can fine-tune the electronic properties of the resulting complexes. acs.org

A common strategy for synthesizing these enzyme mimics involves reacting a naphthalene-1,8-dithiol derivative with triiron dodecacarbonyl (Fe₃(CO)₁₂). This reaction produces diiron hexacarbonyl complexes with the general formula [Fe₂(μ-S₂-naphthalene)(CO)₆], where the naphthalene-1,8-dithiolate acts as a bridging ligand between the two iron atoms. acs.org

These synthetic complexes feature a "butterfly" Fe₂S₂ core structure, where the two iron and two sulfur atoms are arranged in a configuration that resembles the active site of the natural enzyme. X-ray crystallography has confirmed the structure of several of these compounds, revealing key details about their geometry. For instance, the distance between the two iron atoms in these mimics is a critical parameter that is often compared to the Fe-Fe distance in the actual enzyme. acs.org

Below is a table summarizing structural data for representative diiron hexacarbonyl complexes with substituted naphthalene-1,8-dithiolate bridges.

Table 1: Structural Data for Selected [Fe₂(μ-S₂-naphthalene)(CO)₆] Complexes

Compound Substituent on Naphthalene Ring Fe-Fe Bond Length (Å) Source
[Fe₂(CO)₆(1,8-S₂C₁₀H₆)] None 2.506(1) acs.org

| [Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)] | Tetrachloro | 2.529(1) | acs.org |

Electrochemical studies, particularly cyclic voltammetry, are crucial for understanding the electron transfer properties of these [FeFe]-hydrogenase mimics and evaluating their potential as catalysts for proton reduction (hydrogen evolution). These investigations reveal the potentials at which the complexes undergo reduction and oxidation. acs.org

Research has shown that the naphthalene-based dithiolate ligands can enhance the stability of the reduced forms of the diiron complexes compared to mimics with more flexible, saturated backbones. acs.org Furthermore, the electronic nature of the naphthalene bridge significantly influences the electrochemical behavior. Attaching electron-donating or electron-withdrawing groups to the naphthalene ring can shift the reduction potentials of the complex. For example, complexes with electron-withdrawing chloro groups are reduced at more positive potentials compared to the unsubstituted analogue. acs.org

The catalytic activity of these mimics for proton reduction is typically assessed by adding a proton source, such as an acid, during the electrochemical experiment. An increase in the electrical current at the reduction potential of the complex indicates that it is catalytically turning over and producing hydrogen. Studies have demonstrated that diselenolate-based mimics (where selenium replaces sulfur) can exhibit enhanced catalytic activity for proton reduction compared to their dithiolate counterparts. acs.org

Table 2: Electrochemical Data for Naphthalene-Dichalcogenide [FeFe] Mimics

Complex Bridge Ligand First Reduction Potential (E₁/₂ vs. Fc⁺/Fc) Source
[Fe₂(CO)₆(1,8-S₂C₁₀H₆)] Naphthalene-1,8-dithiolate -1.71 V acs.org
[Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)] 2,7-di-tert-butyl-naphthalene-1,8-dithiolate -1.78 V acs.org

| [Fe₂(CO)₆(1,8-Se₂C₁₀H₆)] | Naphthalene-1,8-diselenolate | -1.54 V | acs.org |

Naphthalene-Derived Chalcogenides as Glutathione (B108866) Peroxidase Mimetics

Naphthalene-derived dichalcogenides, particularly diselenides, have emerged as potent mimics of the antioxidant selenoenzyme glutathione peroxidase (GPx). nih.govnih.gov These compounds catalytically reduce harmful reactive oxygen species like hydrogen peroxide, using thiols as a reducing agent, thus protecting cells from oxidative stress. nih.gov The rigid, conformationally restricted structure of the naphthalene peri-dichalcogenides contributes to their superior catalytic activity compared to more flexible acyclic diaryl diselenides. nih.gov

The catalytic efficiency of these mimics can be finely tuned through structural modifications. The introduction of electron-donating groups, such as methoxy (B1213986) substituents, has been shown to increase their activity. nih.gov A systematic study of 2,7-dialkoxy-substituted naphthalene-1,8-peri-diselenides revealed that their antioxidant activity was enhanced under acidic conditions and suppressed in basic environments. nih.gov The highest activity was observed in a derivative featuring a 2,7-bis(triethyleneglycol) substituent, which demonstrated a threefold improvement in catalytic activity over the 2,7-dimethoxy derivative. nih.gov The catalytic cycle involves the oxidation of the diselenide by hydrogen peroxide to a selenolseleninate intermediate, which is then rapidly reduced back to the parent diselenide by a thiol. nih.gov

Naphthalene-1,8-peri-diselenide DerivativeSubstituent at 2,7-positionsRelative Catalytic Activity (t₁/₂ in hours)Reference
1bDimethoxy~7 h nih.gov
1gBis(triethyleneglycol)2.3 h nih.gov

This table illustrates the impact of substituent modification on the catalytic activity of naphthalene-peri-diselenides as GPx mimetics. A shorter half-life (t₁/₂) indicates higher catalytic activity.

Potential in Artificial Photosynthesis Systems

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy in the form of solar fuels. nih.govwikipedia.org This technology requires robust components for light harvesting, charge separation, and catalysis of the fuel-forming reactions, such as hydrogen production or CO₂ reduction. nih.govwikipedia.org

This compound and its derivatives are relevant to this field through their application in constructing essential components of these systems. For instance, naphthalene peri-diselenide and its congeners have been employed as mimics of [FeFe]-hydrogenase, the enzyme responsible for hydrogen production in some organisms. nih.gov By incorporating these mimics into synthetic systems, researchers can develop molecular catalysts for light-driven hydrogen evolution. Furthermore, naphthalene dithiol has been investigated as a stabilizing additive in organic photovoltaic (OPV) cells. rsc.org In this role, it helps to reduce trap-assisted recombination, a process that limits device efficiency, and improves the long-term operational stability of the solar cells under real sunlight illumination. rsc.org As efficient light harvesting and energy conversion are central to artificial photosynthesis, the use of naphthalene-based compounds to enhance the performance and durability of organic solar cells represents a valuable contribution to the development of integrated artificial photosynthetic devices. nih.govrsc.org

Fundamental Mechanistic Role of this compound as a Ligand in Catalytic Cycles

The this compound ligand plays a crucial mechanistic role in catalytic cycles primarily through its redox activity and its ability to act as a flexible, non-innocent ligand. In the context of glutathione peroxidase (GPx) mimicry by the analogous naphthalene diselenides, the catalytic cycle hinges on the reversible oxidation and reduction of the chalcogen atoms. nih.govresearchgate.net The cycle is initiated by the oxidation of the diselenide by hydrogen peroxide, forming a reactive selenolseleninate intermediate. nih.gov The ligand framework facilitates the subsequent steps where a thiol substrate reduces this intermediate, regenerating the original diselenide catalyst and producing the oxidized thiol (disulfide) and water. nih.gov Computational studies using density functional theory (DFT) have shown that the catalyst regeneration step exhibits the highest activation energy in the full catalytic cycle. researchgate.net The rigid naphthalene backbone holds the two chalcogen atoms in close proximity, a structural feature that is critical for this efficient cycling.

Stability and Reactivity Aspects of this compound-Metal Complexes in Catalysis

The stability and reactivity of metal complexes containing the this compound ligand are key to their function in catalysis. The ligand typically binds to a metal center in a bidentate fashion, forming a stable six-membered ring that includes the metal atom. nih.govnih.gov

Structural Stability and Dynamics: X-ray crystallographic studies of platinum bisphosphine complexes with naphthalene-1,8-dithiolate reveal a bidentate coordination where the naphthalene unit is significantly hinged (111-137 degrees) relative to the metal's coordination plane, causing the naphthalene ring itself to distort from planarity. nih.gov Similarly, titanocene (B72419) complexes with this ligand exist in an envelope conformation, and the six-membered TiS₂C₃ ring is not static but undergoes inversion in solution. nih.gov The stability of this coordination and the dynamics of the ligand framework are integral to the complex's catalytic behavior.

Reactivity: The reactivity of these complexes is a subject of detailed study. DFT calculations on η⁶-tricarbonylchromium complexes of naphthalene have been used to investigate their reactivity, for example, in lithiation reactions. researchgate.net These studies show that reactions occur selectively at the aromatic ring coordinated to the metal, a finding that aligns with experimental observations and is governed by thermodynamic factors. researchgate.net The electronic communication between the dithiolate ligand and the metal center can be modulated by substituents on the naphthalene ring, thereby influencing the reactivity of the complex in catalytic applications such as proton reduction. google.com

Theoretical and Computational Investigations

Electronic Structure Calculations of Naphthalene-1,8-dithiol and its Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound and its derivatives, DFT calculations provide critical insights into their stability, reactivity, and electronic landscape.

Studies on related aromatic thiols, such as 2-naphthalenethiol (B184263), reveal that the introduction of a thiol group significantly influences the electronic potential energy surface (PES), though the fundamental π-stacking geometry, dominated by dispersion forces, is often preserved in dimers. acs.orgnih.gov DFT calculations on complexes where Naphthalene-1,8-dithiolate acts as a ligand are particularly illuminating. For instance, in biomimetic [2Fe-2S] clusters, DFT calculations show spin density distributed across all coordinating atoms, including the sulfur atoms of the dithiolate ligand. researchgate.net This delocalization is crucial for the electronic communication and catalytic function of such complexes.

Furthermore, DFT has been employed to understand the electrochemical behavior of diiron complexes bridged by a Naphthalene-1,8-dithiolate moiety. These calculations help to elucidate the composition of the Lowest Unoccupied Molecular Orbitals (LUMOs), which are critical in redox processes and catalysis, such as proton reduction. rsc.org The theory can also predict global reactivity descriptors, which quantify the chemical behavior of the molecule.

Table 1: Selected DFT-Calculated Electronic Properties for Aromatic Thiol Systems
SystemPropertyCalculated Value/ObservationSignificance
2-Naphthalenethiol DimerInteraction Energy (B3LYP)-48.7 to -47.3 kJ mol⁻¹Indicates strong, dispersion-dominated π-stacking interactions. acs.org
Naphthalene (B1677914)···H₂S ClusterInteraction Energy (CCSD(T))-2.92 kcal/molShows stable S-H···π interaction between the thiol-like group and the aromatic ring. acs.org
[Fe₂(naph)(CO)₆] ComplexLUMO CompositionSignificant contribution from the dithiolate bridgeInfluences the electrochemical properties and catalytic activity of the complex. rsc.org

Molecular Orbital Theory (MOT) provides a framework for understanding the nature of chemical bonds and non-covalent interactions by considering how atomic orbitals combine to form molecular orbitals that span the entire molecule.

In this compound, the key interactions involve the mixing of the sulfur p-orbitals (containing lone pairs) with the π-system of the naphthalene core. This interaction delocalizes electron density and influences the energies of the frontier molecular orbitals (HOMO and LUMO). The peri-positioning of the two thiol groups creates significant steric strain and forces the S-H bonds into a specific orientation relative to the naphthalene plane, leading to unique intramolecular interactions.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between a molecule's structure and its spectroscopic signature.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, allowing for the prediction of electronic absorption (UV-Vis) and emission spectra.

While detailed TD-DFT studies on isolated this compound are not extensively reported, significant work has been done on its metal complexes. For example, TD-DFT calculations on diiron hexacarbonyl complexes containing the Naphthalene-1,8-dithiolate ligand have been used to interpret their X-ray absorption near-edge structure (XANES) spectra. nih.gov These calculations can identify the nature of electronic transitions, such as whether they are metal-centered, ligand-centered, or involve charge transfer between the metal and the dithiolate ligand. In one such study, TD-DFT calculations helped to understand the splitting of peaks in the pre-edge region of the XANES spectrum, correlating them to transitions into LUMOs with mixed metal 3d and ligand π* character. nih.govuva.nl This approach demonstrates how the electronic structure of the Naphthalene-1,8-dithiolate moiety directly contributes to the spectroscopic properties of its derivatives.

Table 2: Representative TD-DFT Findings for Complexes Containing Naphthalene-1,8-dithiolate
ComplexSpectroscopic TechniqueKey Computational Finding
[Fe₂(naph)(CO)₆]²⁻XANESPeak splitting in the pre-edge region is explained by transitions to LUMOs with significant Fe 3d character and some CO π* character, influenced by the dithiolate bridge. nih.govuva.nl
Generic Metal-Dithiolate SystemsUV-VisCalculations can distinguish between ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com It provides detailed information about the three-dimensional stereochemical structure. While this compound itself is achiral, theoretical VCD approaches are crucial for studying its chiral derivatives.

The theoretical prediction of VCD spectra is a powerful tool for determining the absolute configuration of chiral molecules. Modern computational approaches almost exclusively use DFT to calculate the required properties. nih.gov The process involves first optimizing the molecular geometry and then calculating the vibrational frequencies and normal modes. For each vibrational mode, two key quantities are computed: the electric dipole transition moment and the magnetic dipole transition moment. The rotational strength, which determines the sign and intensity of the VCD band, is proportional to the dot product of these two moments.

By comparing the computationally predicted VCD spectrum with the experimentally measured one, the absolute configuration of a chiral derivative of this compound could be unambiguously assigned. This theoretical approach has become a standard method for stereochemical analysis, applicable to a wide range of molecules from small organic compounds to large biomolecular systems. nih.govresearchgate.net

Mechanistic Insights into Chemical Reactions and Transformations

Computational chemistry, particularly DFT, offers profound insights into the mechanisms of chemical reactions by allowing for the mapping of potential energy surfaces. This includes the characterization of reactants, products, transition states, and intermediates.

For derivatives of this compound, computational studies have been instrumental in understanding their role in catalysis and electron transfer processes. For instance, diiron complexes featuring the Naphthalene-1,8-dithiolate bridge are studied as mimics of the active site of [FeFe]-hydrogenases. DFT calculations on these systems help to elucidate the mechanism of proton reduction, a key reaction in hydrogen fuel production. rsc.org The calculations can reveal how the electronic structure of the dithiolate bridge facilitates electron transfer and substrate binding.

Furthermore, computational experiments have provided evidence for proton-coupled electron transfer (PCET) mechanisms in related peri-dichalcogenides. researchgate.net These studies show that protonation of one sulfur atom can be followed by a single electron transfer (SET) from an unprotonated molecule to the protonated one, generating radical species. DFT can model the energetics of such processes, confirming their feasibility and providing a detailed electronic-level picture of the transformation.

Computational Modeling of Oxidative and Reductive Pathways

Theoretical studies have been instrumental in understanding the redox behavior of this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the electrochemical properties of diiron hexacarbonyl complexes bridged by a naphthalene-1,8-dithiolate ligand. These studies indicate that substituents on the naphthalene backbone can significantly influence the composition of the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the electrochemical and catalytic behavior of the complex. rsc.org This highlights the role of computational modeling in predicting how structural modifications can tune the reductive pathways of these molecules.

While direct computational studies on the oxidation of this compound are specific, broader theoretical investigations into the oxidation mechanisms of the parent naphthalene molecule offer valuable insights. nih.govresearchgate.net Studies on the reaction of naphthalene with hydroxyl radicals, a key oxidative species, have been theoretically modeled using DFT and benchmark quantum chemical approaches like CBS-QB3. nih.gov These calculations elucidate the initial stages of oxidation, such as hydrogen abstraction to form naphthyl radicals. nih.gov Such theoretical frameworks could be adapted to model the oxidative pathways of this compound, predicting how the thiol groups influence reaction mechanisms and product distributions.

Elucidation of Radical Formation Processes in Peri-Dichalcogenides

This compound is a precursor to naphtho[1,8-cd] rsc.orggoogle.comdithiole, a member of the broader class of peri-dichalcogenides. Computational studies on these systems, particularly heavier chalcogen analogues like naphtho[1,8-cd]-1,2-diselenole, provide crucial understanding of radical formation and redox mechanisms. researchgate.net DFT has been used to investigate the full catalytic cycle of these compounds, revealing the activation energies for different steps, such as the regeneration of the catalyst from the radical state. researchgate.net

These conformationally restricted dichalcogenides based on the 1,8-disubstituted naphthalene framework have garnered significant interest as electron donors. nih.gov Theoretical models help explain the stepwise reduction processes they can mediate, which are highly dependent on the nature of the chalcogen atom. For example, while the disulfide (derived from this compound) might be inactive in certain reductions, the corresponding diselenide can facilitate multi-electron transfers. nih.gov These computational insights are vital for understanding the formation and reactivity of radical intermediates in the redox chemistry of peri-dichalcogenides.

Computational Design and Modeling of Coordination Complexes and Catalytic Intermediates

This compound serves as a versatile ligand for constructing coordination complexes with various transition metals, and computational modeling is a key aspect of their design and functional analysis. Theoretical studies, particularly DFT, are used to predict the structures, bonding, and electronic properties of these complexes.

For example, diiron hexacarbonyl complexes featuring a naphthalene-1,8-dithiolate bridge have been computationally modeled as mimics of the active site of [FeFe]-hydrogenase enzymes. rsc.org DFT calculations on these mimics help to understand their electronic structure and how it relates to their catalytic activity in proton reduction. rsc.orggoogle.com The models can predict the influence of substituents on the naphthalene ring on the complex's redox potentials and catalytic efficiency.

Similarly, computational methods have been applied to understand the structure of platinum and titanocene (B72419) complexes with naphthalene-1,8-dithiolate ligands. nih.govfigshare.com For titanocene complexes, temperature-dependent ¹H NMR spectroscopy combined with computational analysis revealed that the six-membered TiS₂C₃ ring exists in an envelope conformation and undergoes inversion in solution. figshare.com These theoretical models are crucial for rationalizing experimental observations and for the a priori design of new catalysts with specific geometric and electronic features to control their reactivity and intermediate states.

Prediction and Elucidation of Structure-Property Relationships in Materials Science

Computational modeling is a powerful tool for establishing structure-property relationships in materials derived from this compound. By calculating electronic and structural properties, theoretical studies can guide the synthesis of new materials for applications in organic electronics. researchgate.net

Theoretical investigations using DFT and time-dependent DFT (TD-DFT) can probe the electron density, electron delocalization, and photophysical properties of polymers incorporating naphthalene units. researchgate.net These calculations can predict key parameters like optical band gaps and molecular energy levels, which are critical for performance in devices like organic solar cells. researchgate.netresearchgate.net By systematically modifying the molecular structure in silico, researchers can understand the effects of different substituents and predict which designs are most likely to yield materials with desired electronic or optical properties.

Theoretical Tuning of Energy Levels in Organic Semiconductor Design

A central goal in the design of organic semiconductors is the precise control, or tuning, of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Computational chemistry provides the means to predict these energy levels before a molecule is synthesized. nih.gov

Molecular orbital engineering involves modifying the structure of a semiconductor to alter its FMOs without significantly changing its molecular packing. nih.gov For naphthalene-based materials, theoretical methods like DFT can be used to calculate the impact of substituents on the HOMO and LUMO energies. researchgate.net For example, introducing electron-withdrawing or electron-donating groups to the this compound core would be predicted to lower or raise the FMO energy levels, respectively. This allows for the theoretical design of p-type (high HOMO) or n-type (low LUMO) semiconductors. Computational screening can thus identify promising candidates for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) by ensuring appropriate energy level alignment for efficient charge injection, transport, and separation.

Computational MethodPredicted PropertyApplication in Semiconductor Design
Density Functional Theory (DFT)HOMO/LUMO Energy LevelsTuning for p-type or n-type behavior
Time-Dependent DFT (TD-DFT)Optical Band Gap, Excitation EnergiesTailoring light absorption properties
Quantum Theory of Atoms in Molecules (QTAIM)Interatomic InteractionsUnderstanding charge transport pathways

Computational Studies on Intermolecular Packing and π-π Stacking Interactions

The solid-state arrangement of molecules, governed by noncovalent interactions, is critical to the performance of organic electronic materials. Computational studies are essential for understanding the intermolecular packing and π-π stacking interactions that dictate the bulk properties of materials based on this compound.

Theoretical calculations have been used to examine π-stacking in model systems like the 2-naphthalenethiol dimer. nih.gov These studies reveal a shallow potential energy surface with multiple stable isomers, where the dominant attractive force is dispersion. nih.gov The analysis of reduced electronic density shows a diffuse and extended region of interaction between the rings, which is characteristic of a competition between attractive dispersion forces and Pauli repulsion. nih.gov

DFT calculations have also been used to investigate the interplay of π-stacking and other intermolecular forces in co-crystals containing naphthalene. rsc.orgresearchgate.net These computational models can quantify the interaction energies between molecular pairs and predict the most stable crystal packing arrangements. rasayanjournal.co.inresearchgate.net For materials based on this compound, such studies would be crucial for predicting how the dithiol functionalization influences the preferred stacking motifs (e.g., parallel-displaced vs. T-shaped) and the resulting electronic coupling between adjacent molecules, which directly impacts charge mobility.

Interaction TypeComputational ApproachKey Findings for Naphthalene Systems
π-π StackingSAPT, DFT-DDominated by dispersion forces; competition with Pauli repulsion. nih.gov
Inter-stack InteractionsPeriodic DFTC-H···X (F, O) interactions contribute significantly to lattice energy. rsc.org
Overall Crystal PackingDFT, Energy MinimizationPredicts stable polymorphs and molecular orientation. researchgate.net

Analytical and Spectroscopic Characterization Techniques in Naphthalene 1,8 Dithiol Research

Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as a definitive tool for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the precise molecular structure of naphthalene-1,8-dithiol derivatives and their metal complexes, offering a foundational understanding of their chemical behavior.

Table 1: Crystallographic Data for a Naphthalene (B1677914) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2_1/c
a (Å)8.1556(8)
b (Å)12.0127(11)
c (Å)13.2081(11)
α (°)109.510(7)
β (°)95.390(7)
γ (°)103.660(7)
Z2

Data for 1,1'-(naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea tubitak.gov.tr.

Naphthalene-1,8-dithiolate acts as a versatile ligand, forming complexes with a variety of transition metals. X-ray crystallography has been pivotal in characterizing the coordination chemistry of this ligand. In bimetallic complexes, the naphthalene-1,8-dithiolate ligand can act as a bridge between two metal centers, forming a four-membered PtMS2 ring nih.gov. The X-ray structures of these complexes reveal a binuclear core with varying metal-metal distances nih.gov. For example, in a series of platinum-containing bimetallic complexes, the Pt-M distances were found to range from 2.9630(8) Å to 3.438(1) Å nih.gov. The geometry of the naphthalene-1,8-dithiolate ligand, specifically the tilt of the napS2 mean plane with respect to the metal coordination plane, is influenced by the metal-metal distance and the coordination number of the second metal nih.gov.

The coordination number of the metal ions in complexes with naphthalene-based ligands can vary, leading to different geometries such as distorted square pyramidal for five-coordinate metals and distorted octahedral for six-coordinate metals mdpi.com. In titanocene (B72419) complexes of naphthalene-1,8-dithiolates, the six-membered TiS2C3 ring adopts an envelope conformation nih.govacs.org.

Hydrogen bonding plays a crucial role in determining the supramolecular architecture of crystalline solids. In derivatives of naphthalene, both intramolecular and intermolecular hydrogen bonds are observed. For instance, in 1,1'-(naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea, intramolecular N-H...O hydrogen bonds are present, which contribute to the stability of the molecular framework tubitak.gov.tr. Furthermore, intermolecular N-H...S hydrogen bonds can lead to the formation of specific ring structures in the crystal lattice tubitak.gov.tr.

While direct studies on hydrogen bonding in this compound are not extensively covered in the provided results, the principles observed in related naphthalene diols and other derivatives are highly relevant. In these systems, intramolecular hydrogen bonding can significantly stabilize the molecule and its corresponding radicals formed upon hydrogen atom transfer nih.gov. The formation of supramolecular assemblies through hydrogen bonding is a key aspect in the design of functional materials, where non-covalent interactions dictate the packing of molecules in the solid state rsc.orgsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. It provides detailed information about the connectivity of atoms and the electronic structure of a molecule.

Both ¹H and ¹³C NMR are routinely used to characterize organic compounds, including this compound and its derivatives. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide information about the number and types of protons and their neighboring atoms. For naphthalene derivatives, the aromatic protons typically appear in a specific region of the spectrum, and their coupling patterns can be used to determine their positions on the naphthalene ring mdpi.com.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment. In naphthalene derivatives, distinct signals are observed for the quaternary carbons and the protonated carbons, aiding in the complete structural assignment mdpi.com.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Naphthalene Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.00 - 8.00120 - 140
SHVariable-
C-S-~130 - 145

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

When this compound is part of a metal complex, multinuclear NMR can provide valuable information about the metal center and its coordination environment. For instance, in complexes containing metals like platinum (¹⁹⁵Pt) or phosphorus-containing ligands (³¹P), NMR spectra of these nuclei can be recorded. Temperature-dependent ¹H NMR spectroscopy has been used to study the dynamic behavior of titanocene complexes of naphthalene-1,8-dithiolates in solution, revealing processes such as ring inversion nih.govacs.org. The chemical shifts and coupling constants in these multinuclear NMR spectra are sensitive to the geometry of the complex, the nature of the other ligands, and the oxidation state of the metal.

Temperature-Dependent NMR Studies for Conformational Dynamics

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular dynamics of naphthalene-based structures. By recording spectra at various temperatures, researchers can observe changes in the chemical shifts and signal shapes of protons, which provides information about conformational changes or restricted rotations within the molecule.

In studies of related naphthalene derivatives, such as 1,8-naphthalenedicarboximides, temperature-dependent ¹H-NMR has revealed significant changes in the aromatic proton signals. mdpi.com This behavior is not primarily due to n-π interactions but is attributed to temperature-driven alterations in the geometry of substituent groups attached to the naphthalene core. mdpi.com For instance, as temperature changes, the geometry of carbonyl groups in naphthalimide derivatives can be altered, directly influencing the shielding and deshielding of nearby aromatic protons, leading to observable shifts in the NMR spectrum. mdpi.com In one example, the coalescence temperature for aromatic protons of 1,8-naphthalimide in a DMF-d₇ solution was observed around 278 K, indicating dynamic processes at play. mdpi.com Similar studies on "this compound" would likely focus on the orientation and dynamics of the thiol (-SH) groups and their influence on the aromatic system at different temperatures.

Table 1: Hypothetical Temperature-Dependent ¹H-NMR Data for Aromatic Protons in a Naphthalene Derivative
Temperature (K)Proton H-2/H-7 (ppm)Proton H-3/H-6 (ppm)Proton H-4/H-5 (ppm)Appearance
2508.157.607.90Sharp, distinct signals
278Broadened SignalsCoalescence observed
3008.057.657.85Averaged, sharp signals

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of "this compound" and its complexes.

High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas (isobars) by measuring mass to several decimal places. nih.gov This precision is crucial for confirming the identity of newly synthesized compounds and for identifying unknown metabolites. nih.govnih.gov For "this compound" (C₁₀H₈S₂), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 2: Accurate Mass Determination of this compound by HRMS
PropertyValueReference
Molecular FormulaC₁₀H₈S₂ nih.gov
Calculated Monoisotopic Mass192.00674260 Da nih.gov
Hypothetical Experimental HRMS [M+H]⁺193.01451 DaN/A
Mass Accuracy (ppm)< 2 ppmN/A

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally fragile molecules, including metal-ligand complexes in solution. uvic.ca ESI-MS facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the stoichiometry and stability of coordination complexes. uvic.ca In the context of "this compound," which can act as a bidentate ligand, ESI-MS is used to characterize its coordination complexes with various metals. For example, in studies of related naphthalene-1,8-diolato complexes of ruthenium and osmium, cyclic voltammetry was used to study the electron-transfer properties, and techniques like ESI-MS would be essential to confirm the mass and composition of the [M(bpy)₂(L)] type complexes in solution. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy, including IR and FTIR, provides information about the functional groups and bonding within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For the parent naphthalene (C₁₀H₈) structure, high-resolution FTIR spectroscopy has been used to perform detailed rotational analysis of its vibrational bands. rsc.org Specific out-of-plane C-H bending and other low-frequency modes have been precisely characterized. nih.govresearchgate.net In studies of naphthalene aggregation, FTIR spectra show that C-H vibrational modes are moderately affected by intermolecular interactions, while C-C stretching and C-C-C bending modes show smaller shifts. nasa.gov For "this compound," the IR spectrum would be characterized by the vibrations of the naphthalene core, as well as distinct bands corresponding to the S-H (thiol) and C-S bonds.

Table 3: Characteristic IR/FTIR Bands for Naphthalene and Thiol Moieties
Vibrational ModeTypical Wavenumber (cm⁻¹)Compound Relevance
Aromatic C-H Stretch3100-3000Naphthalene Core
Aromatic C=C Stretch1600-1450Naphthalene Core
C-H Out-of-Plane Bend (ν₄₆)~782Naphthalene Core nih.govresearchgate.net
Thiol S-H Stretch2600-2550Thiol Groups
C-S Stretch750-600Thiol Groups

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between electronic energy levels.

UV-Vis absorption spectroscopy is a fundamental technique for studying conjugated π-electron systems like naphthalene. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, typically from a π bonding orbital to a π* antibonding orbital (π→π* transitions). nanoqam.ca The UV spectrum of the parent naphthalene molecule features characteristic absorption bands. Extending the conjugation by adding more aromatic rings, as in anthracene and tetracene, results in a bathochromic (red) shift, where the absorption maxima move to longer wavelengths. libretexts.org For "this compound," the UV-Vis spectrum would be dominated by the π→π* transitions of the naphthalene core, with potential modifications to the absorption maxima (λ_max) and molar absorptivity (ε) due to the electronic effects of the two thiol substituents. These auxochromic thiol groups can shift the absorption to longer wavelengths compared to unsubstituted naphthalene.

Table 4: UV-Vis Absorption Maxima (λ_max) for Naphthalene and Related Polycyclic Aromatic Hydrocarbons
Compoundλ_max (nm)Electronic Transition Type
Benzene (B151609)254π→π
Naphthalene220, 270-280π→π uobabylon.edu.iqijcesen.com
Anthracene260, 340-380π→π uobabylon.edu.iqlibretexts.org
This compoundShifted relative to Naphthaleneπ→π

Fluorescence Spectroscopy: Emission and Excitation Spectra, Quantum Yield Measurements

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound and its derivatives. The inherent fluorescence of the naphthalene core is sensitive to substitution, and the introduction of dithiol groups at the 1 and 8 positions is expected to modulate its emission and excitation characteristics. lcms.czrsc.org

Naphthalene itself exhibits a fluorescence quantum yield of 0.23 in cyclohexane when excited at 270 nm. researchgate.net Its fluorescence emission spectrum is characterized by a structured band with a maximum around 322 nm upon excitation at 311 nm. researchgate.net The introduction of substituents onto the naphthalene ring can lead to shifts in the emission and excitation wavelengths, as well as changes in the fluorescence quantum yield. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy of the excited state and influence the radiative and non-radiative decay pathways. nih.gov

While specific fluorescence data for this compound is not extensively documented in the reviewed literature, studies on related naphthalene derivatives provide insights. For example, some naphthalene derivatives show emission maxima that are sensitive to solvent polarity. nih.gov The fluorescence of metal-ligand complexes of various substituted naphthalenes has also been explored, demonstrating both fluorescence enhancement and quenching depending on the metal ion and the substituent groups. nih.gov It is reasonable to infer that the sulfur atoms of the dithiol group in this compound could participate in photoinduced electron transfer processes, potentially leading to fluorescence quenching or the emergence of new charge-transfer emission bands. Further experimental investigation is required to fully characterize the fluorescence emission and excitation spectra and to determine the quantum yield of this compound.

Table 1: Spectroscopic Properties of Naphthalene and a Derivative

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Solvent
Naphthalene270-0.23Cyclohexane
Naphthalene311322--
4-bromo-3-nitro-1,8-naphthalic anhydride (B1165640)300378-DMSO

Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of this compound and its derivatives. These compounds can undergo reversible or irreversible oxidation and reduction processes, and CV provides valuable information about their redox potentials and the stability of the electrochemically generated species.

Research on peri-dithiolo-1,8-naphthalimides, which are derivatives of this compound, has shown that these compounds can exhibit both n-type (reduction) and p-type (oxidation) redox activity. researchgate.net In an ionic liquid electrolyte, these derivatives display redox reactions at approximately 2.0 V and above 4.0 V vs. Li/Li⁺. researchgate.net The precise redox potentials are influenced by the nature of substituents on the naphthalene core and the length of any attached alkyl chains. researchgate.net

Diiron complexes featuring naphthalene-1,8-dithiolate ligands have also been studied. nih.gov Cyclic voltammetry of these complexes revealed two one-electron reduction processes and one one-electron oxidation. nih.gov For example, an electron-poor complex, [Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)], undergoes its first reduction at -1.60 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. nih.gov In contrast, an electron-rich analogue, [Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)], shows its first reduction at a more negative potential of -1.84 V vs. Fc/Fc⁺. nih.gov The reversible redox behavior of the disulfide bridge in a 4,5-S–S-derivative of 1,8-bis(dimethylamino)naphthalene has also been reported. google.com

Table 2: Redox Potentials of this compound Derivatives and Complexes

CompoundRedox ProcessPotential (V)Reference Electrode
peri-dithiolo-1,8-naphthalimidesn-type reduction~2.0Li/Li⁺
peri-dithiolo-1,8-naphthalimidesp-type oxidation>4.0Li/Li⁺
[Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)]First reduction-1.60Fc/Fc⁺
[Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)]First reduction-1.84Fc/Fc⁺

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability and phase transitions of this compound and its derivatives.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability. While specific TGA data for this compound was not found in the searched literature, a patent provides thermal stability data for other naphthalene dithiol isomers. google.com For instance, 1,5-naphthalenedithiol, 2,6-naphthalenedithiol, and 2,7-naphthalenedithiol show a 5% weight loss at 176 °C, 196 °C, and 188 °C, respectively. google.com This suggests that naphthalene dithiols, in general, possess moderate thermal stability. The thermal stability of polymers derived from naphthalene diimides has also been investigated, with some copolymers exhibiting decomposition temperatures (5% weight loss) as high as 438 °C. nih.gov

DSC is used to measure the heat flow associated with thermal transitions in a material. This technique can identify melting points, glass transitions, and other phase changes. The melting point of 1,6-naphthalenedithiol is reported to be between 35 and 36 °C. google.com DSC has been used to study the thermal properties of various naphthalene-containing polyimide films, revealing information about their glass transition temperatures. researchgate.net

Table 3: Thermal Properties of Naphthalene Dithiol Isomers

Compound5% Weight Loss Temperature (°C)
1,5-Naphthalenedithiol176
2,6-Naphthalenedithiol196
2,7-Naphthalenedithiol188

Morphological and Microscopic Characterization of Films and Polymers (e.g., GPC)

The morphological and microscopic characterization of films and polymers derived from this compound is essential for understanding their solid-state properties and performance in devices. Techniques such as Gel Permeation Chromatography (GPC) are vital for characterizing polymers.

GPC, also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. lcms.cz For polymers incorporating naphthalene diimide units, GPC has been utilized to determine number-average molecular weights (Mn) and weight-average molecular weights (Mw). nih.gov This information is critical as the molecular weight of a polymer significantly influences its physical and mechanical properties, as well as its performance in applications such as organic solar cells.

The morphology of thin films prepared from naphthalene-based materials is another critical aspect that is extensively studied. The arrangement and packing of molecules in the solid state dictate properties such as charge carrier mobility in organic thin-film transistors. researchgate.net While specific studies on the film morphology of this compound itself are not prevalent, research on related naphthalene diimide derivatives has shown that controlling the thin-film morphology is key to achieving high electron mobilities. researchgate.net High-Performance Liquid Chromatography (HPLC) has been employed to assess the purity of naphthalene dithiol isomers, with a purity of 99.5% or more being reported for 1,6-naphthalenedithiol. google.com

Table 4: Purity of a Naphthalene Dithiol Isomer

CompoundPurity (%)Analytical Technique
1,6-Naphthalenedithiol≥ 99.5High-Performance Liquid Chromatography (HPLC)

Emerging Research Directions and Future Outlook for Naphthalene 1,8 Dithiol

Rational Design and Synthesis of Next-Generation Naphthalene-1,8-dithiol Derivatives with Enhanced Functionalities

The functionalization of the NDT core is a key strategy for tuning its chemical, electronic, and physical properties. The synthesis of polysubstituted naphthalene (B1677914) derivatives is an active area of research, employing methodologies that allow for precise regioselective control. These strategies are crucial for creating NDT derivatives with enhanced capabilities. Synthetic approaches such as electrophilic aromatic substitution and cross-coupling reactions can be adapted to introduce a wide array of functional groups onto the naphthalene backbone.

The rational design of new NDT derivatives focuses on several key objectives:

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the naphthalene ring can modulate the HOMO/LUMO energy levels. This is critical for applications in organic electronics, where precise energy level alignment is required for efficient charge transport and device performance.

Modifying Solubility and Processability: Attaching flexible alkyl or alkoxy chains can improve the solubility of NDT-based molecules in common organic solvents. This enhancement is vital for solution-based processing techniques used in the fabrication of thin-film electronic devices.

Introducing Responsive Moieties: Incorporating functional groups that are sensitive to external stimuli (e.g., pH, light, redox potential) can impart "smart" behavior to the resulting materials.

Extending π-Conjugation: Fusing additional aromatic rings to the NDT core can create extended π-systems with altered optical and electronic properties, suitable for applications in organic conductors and light-emitting materials.

Recent synthetic strategies in naphthalene chemistry, such as nitrogen-to-carbon single-atom transmutation in isoquinolines, provide innovative pathways to access uniquely substituted naphthalene skeletons which could be adapted for NDT derivative synthesis nih.gov. The versatility of modern organic synthesis allows for the creation of a vast library of NDT derivatives, each tailored for a specific high-performance application.

Expanding the Scope of Applications in Advanced Functional Materials

The unique structural and chemical attributes of this compound make it an attractive candidate for incorporation into a variety of advanced functional materials. Its rigid, planar naphthalene core and the reactive thiol groups at the peri-positions offer distinct opportunities for creating materials with tailored electronic, optical, and responsive properties.

Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are well-regarded for their performance as n-type semiconductors in organic electronics due to their high electron affinities and excellent chemical stability mdpi.com. The NDT scaffold shares the stable aromatic core of NDIs and offers a platform for building novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) mdpi.comrsc.org.

A notable application of NDT is its use as a stabilizing additive in organic solar cells researchgate.net. Research has shown that incorporating NDT can suppress degradation, reduce non-geminate recombination by decreasing the number of electronic traps, and significantly improve the operational stability of OPV devices under real-world conditions researchgate.net. Devices containing the NDT additive maintained over 90% of their initial efficiency after 200 hours of outdoor aging researchgate.net. This suggests that NDT can act similarly to the natural glutathione (B108866) system, scavenging radicals and reactive oxygen species that contribute to device degradation researchgate.net.

The development of core-expanded naphthalene derivatives fused with other groups has led to n-channel OFETs with high electron mobilities and stability in ambient conditions tradeindia.com. By leveraging the NDT core, new classes of semiconductors can be designed. The dithiol groups can serve as anchoring points for further functionalization or as reactive sites for polymerization, leading to conjugated polymers with a naphthalene-based backbone for use in blue-light-emitting OLEDs and other electronic devices tradeindia.com.

Device Type Material System Role of NDT Key Finding
Organic Photovoltaic (OPV) CellPolymer:Fullerene BlendStabilizing AdditiveMaintained >90% initial efficiency after 200h outdoor aging; reduced trap-assisted recombination researchgate.net.
Organic Thin-Film Transistor (OTFT)Core-expanded Naphthalene DiimidesCore Scaffold (Analogue)Achieved high electron mobilities (up to 0.51 cm²/Vs) and ambient stability tradeindia.com.

"Smart" or responsive materials can change their properties in response to external stimuli, such as chemical, electrical, or optical signals. The this compound scaffold is an excellent candidate for designing such materials due to the versatile chemistry of its dithiol moiety. The thiol groups are highly reactive, capable of forming disulfide bonds and acting as ligands in coordination chemistry mdpi.com.

Two primary strategies for creating NDT-based responsive materials are:

Redox-Responsive Systems: The thiol groups on NDT can be oxidized to form a disulfide bond, creating a five-membered ring. This thiol-disulfide interchange is a reversible process. Polymers incorporating the NDT unit could be designed to undergo changes in their structure, such as cross-linking or cleavage, in response to a redox stimulus. This could be exploited in applications like controlled-release drug delivery systems or self-healing materials.

Metallo-Responsive Systems: The dithiolate form of NDT is an excellent ligand for a wide range of metal ions. This allows for the construction of coordination polymers or metal-organic frameworks (MOFs) where NDT acts as a linker. The resulting materials could exhibit changes in their optical, magnetic, or electronic properties upon binding or releasing specific metal ions, making them suitable for chemical sensing applications. While coordination polymers using naphthalene-based dicarboxylate linkers have been explored for their photoluminescence properties, the use of dithiolates offers a pathway to materials with different electronic and catalytic functions.

The development of stimuli-responsive scaffolds is a burgeoning field in materials science, with applications ranging from tissue engineering to electronics. The unique combination of a rigid aromatic core and reactive dithiol groups makes NDT a promising platform for the next generation of these advanced materials.

Advancements in Catalytic Systems Utilizing Naphthalene-1,8-dithiolates

The ability of the dithiolate form of NDT to chelate metal ions makes it a valuable ligand in coordination chemistry and catalysis. The rigid bite angle and the electronic properties conferred by the naphthalene backbone can stabilize unique metal complexes, leading to novel catalytic activities.

Researchers are actively exploring the use of metal-NDT complexes in catalysis. One significant area is the development of mimics for the active sites of metalloenzymes. For instance, diiron hexacarbonyl complexes featuring a naphthalene-1,8-dithiolate bridging ligand have been synthesized and studied as structural and functional models of the diiron subunit of [FeFe]-hydrogenase enzymes.

These synthetic mimics are being investigated for their electrochemical properties and their ability to catalyze proton reduction to produce hydrogen gas (H₂). The naphthalene bridge itself plays a crucial role; functional groups, such as a formyl group, attached to the naphthalene ring were found to have a profound influence on the electrochemistry and catalytic activity of the complex by altering the composition of the lowest unoccupied molecular orbitals (LUMOs). This demonstrates how rational ligand design based on the NDT scaffold can be used to fine-tune the performance of catalysts for important chemical transformations like water splitting.

Catalyst System Target Reaction Key Feature of NDT Ligand Research Finding
Diiron hexacarbonyl with NDT bridgeElectrocatalytic Proton Reduction (H₂ Evolution)Rigid scaffold, tunable electronicsFunctional groups on the naphthalene ring significantly alter the catalytic properties of the complex.

Bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. The development of NDT-based systems that mimic enzyme active sites is a promising frontier.

The work on [FeFe]-hydrogenase mimics with NDT bridges is a prime example of this approach. Hydrogenases are enzymes that catalyze the reversible oxidation of hydrogen, and creating robust, inexpensive synthetic mimics is a major goal in the pursuit of a hydrogen-based economy. The NDT ligand provides a stable and electronically tunable platform to support the diiron core, mimicking the structural environment of the enzyme's active site.

Furthermore, parallels can be drawn from related organosulfur and organoselenium compounds. For example, naphthalene-1,8-peri-diselenides, the selenium analogues of NDT, have been synthesized and shown to possess catalytic antioxidant activity, mimicking the function of the selenoenzyme glutathione peroxidase (GPx) mdpi.com. These compounds catalytically reduce hydrogen peroxide in the presence of a thiol mdpi.com. This suggests a potential, yet-to-be-explored, application for NDT derivatives in developing novel antioxidant catalysts. By leveraging the principles of bio-inspired design, NDT-based catalysts could be developed for a range of challenging and selective chemical transformations.

Integration into Complex Multicomponent Supramolecular Architectures

The spatially constrained dithiol functionality of this compound makes it an exceptional building block for constructing complex, multicomponent supramolecular architectures. Its rigid framework and defined coordination geometry are being explored for the self-assembly of sophisticated structures with novel functions.

Research in this area leverages non-covalent interactions, such as hydrogen bonding and π-π stacking, alongside coordination chemistry to direct the assembly of discrete molecular cages, polymers, and host-guest systems. nih.govtue.nl The naphthalene core itself is a well-known participant in π-stacking interactions, which are crucial for the stability and structure of many aromatic systems. researchgate.netresearchgate.net The integration of this compound into these systems adds a metallic coordination dimension, allowing for the creation of hierarchically organized materials.

One promising direction is the use of this compound as a ligand to create metal-organic complexes that can act as nodes in larger structures. For instance, titanocene (B72419) complexes of naphthalene-1,8-dithiolates have been synthesized, where the steric strain of the 1,8-substitution is relieved upon coordination to the metal center. acs.org These foundational units can be further functionalized or co-assembled with other molecular components, such as pyridinium-tailed naphthalene or naphthalene diimides, to form intricate host-guest systems. acs.orgrsc.org The ability to manipulate these assemblies through external stimuli or by tuning host-guest interactions opens pathways to smart materials and molecular machines. thno.orgnitschkegroup-cambridge.com

The development of water-soluble naphthalene-based macrocycles capable of binding cationic guests demonstrates the potential for creating receptors and sensors for aqueous environments. rsc.org By analogy, functionalizing this compound to enhance its solubility and introducing specific recognition sites could lead to its use in highly selective sensors and encapsulation systems.

Table 1: Examples of Naphthalene Derivatives in Supramolecular Assembly

Naphthalene Derivative Assembly Type Key Interactions Potential Application
Naphthalene-dipeptide conjugate Hydrogel Fibers π-π stacking, β-sheet formation Biomaterials, Drug Delivery warwick.ac.uk
Naphthalene diimide (NDI) Nanosheets, Nanocups Solvophobic effects, π-stacking Organic Electronics, Sensors acs.org
1,8-Dihydroxy naphthalene Host-Guest Complexes N→B dative bonds, π-π contacts Selective molecular recognition mdpi.com

Deepening Theoretical Understanding of this compound Interactions and Reactivity

A robust theoretical and computational framework is essential for predicting the behavior of this compound in complex environments and for designing new materials with targeted properties. Density Functional Theory (DFT) and other quantum mechanical methods are pivotal in elucidating the electronic structure, bonding characteristics, and non-covalent interactions that govern its assembly and reactivity. researchgate.netmdpi.com

Computational studies on related molecules like 2-naphthalenethiol (B184263) have provided significant insights. DFT calculations have been used to analyze Surface-Enhanced Raman Scattering (SERS) spectra, confirming the covalent bonding of the thiol group to metal substrates through the sulfur atom. researchgate.netpolimi.it Such studies are critical for understanding how this compound would interact with metallic surfaces in applications like molecular electronics and sensors.

Theoretical analyses also focus on the nature of intermolecular forces. For dimers of 2-naphthalenethiol, π-stacking is a dominant attractive force, with complexation energies calculated to be significantly larger than those for naphthalene or 1-naphthol dimers, highlighting the stabilizing role of the polar thiol group. researchgate.net SAPT (Symmetry-Adapted Perturbation Theory) calculations on naphthalene interacting with small molecules show that the nature of the interaction is a balance between electrostatics and dispersion forces, which is crucial for predicting its behavior in host-guest chemistry. acs.org

Future theoretical work on this compound will likely focus on:

Reactivity of the Thiol Groups: Modeling the oxidative addition reactions and the formation of disulfide bonds, which are central to its chemical behavior. acs.org

Conformational Analysis: Understanding the conformational dynamics of the dithiol ligand upon coordination to different metal centers.

Charge Transport Properties: Calculating parameters like HOMO-LUMO gaps and charge transfer integrals to assess its potential in organic electronic devices. researchgate.net

Multi-scale Modeling: Combining quantum mechanical calculations with molecular dynamics simulations to model the self-assembly of large, complex architectures in solution and on surfaces.

Table 2: Summary of Computational Insights into Naphthalene-Thiol Systems

Method System Studied Key Findings Reference
DFT 2-Naphthalenethiol on Ag/Au Confirmed covalent S-metal bonding; provided good description of experimental SERS spectra. polimi.it
DFT (M062X) Naphthalene, Naphthol Dimers Investigated π-π stacking interactions and conformational changes in homo and heterodimers. researchgate.net
MP2, MPWB1K Naphthalene···H₂S Clusters Interaction is dominated by dispersion with a significant electrostatic contribution. acs.org

Sustainable Synthesis Approaches and Green Chemistry Principles in this compound Production

The translation of this compound from a laboratory curiosity to a widely used chemical building block hinges on the development of efficient, scalable, and sustainable production methods. Current synthetic routes can involve multiple steps and harsh reagents, prompting a need for greener alternatives.

One documented approach to a related compound, naphtho[1,8-cd]dithiole, starts from 1,8-diaminonaphthalene (B57835), which undergoes diazotization to form a dihalo derivative, followed by reaction with sulfur in an aprotic solvent like DMF. allindianpatents.com While effective, this process involves diazotization agents and high-boiling point solvents. A key challenge in the synthesis and purification of naphthalene dithiols is their propensity to form disulfide polymers due to the high reactivity of the mercapto groups. google.com

Applying the principles of green chemistry to the synthesis of this compound could involve several strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.

Catalysis: Developing catalytic methods to replace stoichiometric reagents, potentially leading to milder reaction conditions and higher selectivity. This could include investigating metal-catalyzed C-S bond formation reactions.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. Microwave reactors have been shown to be effective in the synthesis of other naphthalene derivatives, often yielding pure products with simple workups. acs.org

Renewable Feedstocks: While naphthalene is traditionally derived from coal tar or petroleum, long-term sustainability goals may encourage research into bio-based routes to aromatic platform chemicals.

A recent patent for the production of high-purity 1,6-naphthalene dithiol highlights distillation as a crucial step for removing polymeric impurities. google.com This underscores the importance of integrating efficient purification techniques into any sustainable synthesis plan to ensure the final product meets the high-purity demands of applications in electronics and materials science.

Identification of Key Challenges and Promising Opportunities in Future this compound Research

The future development and application of this compound are accompanied by a set of distinct challenges that must be overcome to unlock its full potential. Concurrently, these challenges point toward significant opportunities for innovation and scientific advancement.

Key Challenges:

Chemical Stability and Handling: Naphthalenethiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. nih.govacs.org This presents challenges for synthesis, purification, and long-term storage, and can affect the performance and reproducibility of devices made from these materials.

Purity and Isomer Separation: The synthesis of naphthalene dithiols can result in mixtures of positional isomers. Developing methods for producing isomerically pure this compound is crucial, as different isomers can have vastly different properties and self-assembly behaviors. google.com

Process Scalability: Transitioning from laboratory-scale synthesis to cost-effective, large-scale industrial production while maintaining high purity remains a significant hurdle.

Controlled Assembly: While the compound is a promising building block for supramolecular chemistry, achieving precise control over the assembly process to form well-defined, defect-free architectures of a specific size and morphology is a complex task.

Promising Opportunities:

Organic Electronics: The rigid, π-conjugated naphthalene core combined with the strong anchoring capabilities of the thiol groups makes it a prime candidate for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and molecular wires. Naphthalene dithiol has been investigated as a stabilizing additive in OPVs, where it reduces trap-assisted recombination and improves operational stability. rsc.orgresearchgate.net

Advanced Sensors: The ability of the thiol groups to bind strongly to metal surfaces (e.g., gold, silver) makes this compound suitable for creating self-assembled monolayers (SAMs) for chemical and biological sensors. acs.org Its rigid structure could create well-defined cavities for selective analyte binding.

Coordination Chemistry and Catalysis: As a bidentate ligand, it can form stable chelate complexes with a variety of metals. acs.org These complexes could find applications in catalysis, where the electronic properties of the metal center can be tuned by the naphthalene backbone.

Novel Materials: The unique geometry of this compound could be used to create novel porous materials, coordination polymers, and metal-organic frameworks (MOFs) with interesting photophysical, magnetic, or gas sorption properties. rsc.org

Table 3: Summary of Challenges and Opportunities

Category Description
Challenge Oxidative Instability: Prone to forming disulfides, complicating handling and affecting material properties. nih.gov
Challenge Synthetic Purity: Difficulty in achieving high isomeric purity and removing polymeric byproducts. google.com
Opportunity Organic Photovoltaics (OPVs): Potential as a stabilizing additive to enhance device lifetime and efficiency. rsc.org
Opportunity Molecular Electronics: Use as a molecular anchor in SAMs for creating functional surfaces and devices. acs.org

| Opportunity | Catalysis: Formation of novel metal complexes that can serve as catalysts for organic transformations. acs.org |

Q & A

Basic: What are the primary synthetic routes for preparing Naphthalene-1,8-dithiol derivatives, and what methodological challenges arise during synthesis?

This compound derivatives are commonly synthesized via nucleophilic substitution or thioesterification. For example, octane-1,8-dithiol can be employed in Steglich-type esterification using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI). However, competing reactions, such as δ-lactonization involving carboxylic acids and phenolic hydroxyl groups, may occur instead of the desired thioesterification . Methodological recommendations include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing conditions (e.g., temperature, solvent) to suppress side reactions.

Advanced: How can researchers resolve contradictions in toxicity data for this compound, particularly regarding systemic effects across species?

Conflicting toxicity data often stem from variations in study design, such as differences in dosing regimens, exposure routes (inhalation, oral, dermal), or species-specific metabolic pathways. To address this, researchers should adhere to standardized inclusion criteria (e.g., Table B-1 in ) and risk-of-bias assessment tools (Tables C-6 and C-7 in ). For example:

  • Randomization of administered doses (Table C-7) minimizes selection bias in animal studies.
  • Cross-species comparative analyses (e.g., human vs. rodent hepatic metabolism) can clarify discrepancies in systemic effects like hepatotoxicity .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • Spectroscopy : IR for thiol functional group identification, UV/Vis for conjugation analysis, and MS for molecular weight confirmation (e.g., NIST-standardized data in ).
  • Chromatography : Gas chromatography (GC) with retention indices (RI) for purity assessment (e.g., column types and temperature programs in ).
  • Thermodynamic Data : Phase-change enthalpies (e.g., sublimation heat) from NIST references for stability studies .

Advanced: How can environmental fate studies be designed to assess the persistence and degradation of this compound in ecosystems?

Methodologies should integrate:

  • Partitioning Studies : Measure solubility in air, water, and soil using EPA guidelines ().
  • Degradation Kinetics : Monitor transformation products (e.g., sulfoxides) under controlled pH and UV exposure.
  • Biomonitoring : Analyze occupational vs. general populations for bioaccumulation using LC-MS/MS .

Basic: What are the recommended protocols for evaluating acute and chronic toxicity of this compound in preclinical models?

Adopt tiered testing frameworks:

Acute Toxicity : OECD Guideline 423 for LD50 determination via oral/dermal exposure.

Subchronic Effects : 90-day rodent studies with endpoints like hematological changes (Table B-1 in ).

Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Advanced: How can reaction optimization mitigate competing pathways (e.g., lactonization) during derivatization of this compound?

When thioesterification fails due to lactonization ( ), consider:

  • Alternative Nucleophiles : Use cysteamine (2-aminoethanethiol) to promote lactone opening via aminolysis.
  • pH Control : Avoid basic conditions that deprotonate phenolic hydroxyls, which trigger autoxidation.
  • Protecting Groups : Temporarily block reactive hydroxyls with acetyl or trimethylsilyl groups.

Basic: What structural features of this compound influence its reactivity in coordination chemistry?

The 1,8-dithiol motif provides a chelating site for transition metals (e.g., Mo, V). Studies on analogous azo-dye complexes ( ) highlight:

  • Sulfur-Metal Bonding : IR shifts (~450 cm⁻¹) confirm thiolate coordination.
  • Electronic Effects : Electron-withdrawing substituents enhance ligand rigidity, improving catalytic activity in oxidation reactions.

Advanced: How can computational modeling predict the environmental transport of this compound metabolites?

Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with:

  • LogP Values : Experimental octanol-water partitioning coefficients (e.g., LogP = 3.118 for 1,8-difluoronaphthalene in ).
  • Molecular Dynamics Simulations : Predict adsorption to soil organic matter using software like GROMACS.
  • Degradation Pathways : DFT calculations to map sulfoxidation energetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.